1,7-dimethyl-1H-indole-2,3-dione
Description
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Properties
IUPAC Name |
1,7-dimethylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)11(2)10(13)9(7)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBNQOZLYICJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406065 | |
| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91790-39-5 | |
| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,7-dimethyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 1,7-dimethyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Due to the limited availability of experimental data for this specific isomer, this document combines reported data for closely related compounds and established synthetic methodologies to offer a predictive and practical resource for research and development.
Core Chemical Properties
This compound, also known as 1,7-dimethylisatin, possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] The core structure consists of an indole ring system with methyl groups at the 1 and 7 positions and ketone groups at the 2 and 3 positions.
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively available in the peer-reviewed literature. The following table summarizes key computed and experimental values for the parent compound, isatin, and related isomers to provide a comparative reference.
| Property | This compound (Computed) | Isatin (Experimental) | 7-Methylisatin (Experimental) |
| Molecular Formula | C₁₀H₉NO₂ | C₈H₅NO₂ | C₉H₇NO₂ |
| Molecular Weight | 175.18 g/mol [1] | 147.13 g/mol | 161.16 g/mol [2] |
| logP | 1.2577[1] | 0.83 | Not Available |
| Hydrogen Bond Acceptor Count | 4[1] | 2 | 2 |
| Hydrogen Bond Donor Count | 0 | 1 | 1 |
| Polar Surface Area | 30.048 Ų[1] | 46.2 Ų | 46.2 Ų |
| Melting Point | Not Available | 203 °C (decomposes) | Not Available |
| CAS Number | Not Available | 91-56-5 | 1127-59-9[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 7-Methylisatin (Step 1)
This protocol is adapted from the general Sandmeyer isatin synthesis.
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a suitable reaction vessel, dissolve 2-methylaniline in a mixture of water and concentrated hydrochloric acid.
-
To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Heat the mixture under reflux for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and collect the precipitated isonitrosoacetanilide intermediate by filtration. Wash with water and dry.
-
-
Cyclization to 7-Methylisatin:
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-80°C with constant stirring.
-
After the addition is complete, continue to heat the mixture for a short period to ensure complete cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 7-methylisatin.
-
Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.
-
Experimental Protocol: N-Alkylation to this compound (Step 2)
This protocol is a general method for the N-alkylation of isatins.
-
Reaction Setup:
-
In a round-bottom flask, suspend 7-methylisatin and a suitable base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Stir the suspension at room temperature for a brief period to facilitate the formation of the isatin anion.
-
-
Alkylation:
-
Add a methylating agent (e.g., methyl iodide) to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
-
Spectroscopic Data
Experimental spectroscopic data for this compound is not currently available. The following table provides predicted data and experimental data for the parent compound, isatin, for reference.
| Spectroscopic Data | This compound (Predicted) | Isatin (Experimental) |
| ¹H NMR | Aromatic protons, two methyl group singlets. | Aromatic protons, NH proton. |
| ¹³C NMR | Carbonyl carbons, aromatic carbons, two methyl carbons. | Carbonyl carbons, aromatic carbons. |
| IR (cm⁻¹) | C=O stretching (around 1700-1750), C-N stretching, aromatic C=C stretching. | 3207 (-NH), 1743 & 1691 (C=O), 1294 (C-N), 1457 (C=C). |
| Mass Spec (m/z) | [M]⁺ at 175.06 | [M]⁺ at 147.03 |
Biological Activity
While no specific biological activity has been reported for this compound, the isatin scaffold is a well-known pharmacophore with a broad range of biological activities.[3][4] Derivatives of isatin have been shown to possess:
-
Anticancer Activity: Isatin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial Activity: Many isatin derivatives exhibit antibacterial and antifungal properties.
-
Antiviral Activity: Isatin-based compounds have been investigated for their potential as antiviral agents, including activity against HIV.
-
Anticonvulsant Activity: Certain isatin derivatives have shown promise as anticonvulsant agents.
-
Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including monoamine oxidase (MAO) and kinases.
The methylation at the N-1 and C-7 positions of the indole ring in this compound is expected to modulate these activities by altering the compound's lipophilicity, steric profile, and electronic properties. Further research is required to elucidate the specific biological profile of this particular derivative.
Proposed Mechanism of Action (General for Isatin Derivatives)
Caption: General mechanism of action for isatin derivatives.
Conclusion
This compound is a derivative of the pharmacologically significant isatin scaffold. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and predicted chemical properties based on established chemical principles and data from related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this and other isatin derivatives.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
Spectroscopic and Synthetic Overview of 1,7-Dimethyl-1H-indole-2,3-dione: A Technical Report
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data and synthetic routes for 1,7-dimethyl-1H-indole-2,3-dione. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and a specific, reproducible synthesis protocol for this compound remain elusive. Chemical vendors list the compound, confirming its commercial availability, but do not provide substantive technical data.[1]
This report, therefore, summarizes the available information on the closely related isomer, 7-methylisatin, to provide context and predictive insights. A general experimental workflow for the synthesis of substituted isatins, which would be applicable for the synthesis of this compound, is also presented.
Spectroscopic Data of Isomers
While specific data for this compound is not available, data for the structural isomer 7-methylisatin (7-methyl-1H-indole-2,3-dione) can offer valuable comparative insights.
Table 1: Spectroscopic Data for 7-Methylisatin
| Technique | Data |
| ¹H NMR | Aromatic protons typically appear as multiplets, and the methyl protons as a singlet. |
| ¹³C NMR | Carbonyl carbons (C2 and C3) are expected in the range of 158-184 ppm. Aromatic carbons and the methyl carbon will also show characteristic shifts. |
| IR (Infrared) Spectroscopy | Characteristic peaks include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and prominent C=O stretching of the dicarbonyl system. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would confirm the molecular weight. |
Experimental Protocols: General Synthesis of Substituted Isatins
The synthesis of this compound would likely proceed via the N-alkylation of 7-methylisatin. The general principle for the synthesis of substituted isatins, such as 7-methylisatin, often follows the Sandmeyer isonitrosoacetanilide isatin synthesis.
General N-Alkylation of Isatins
The introduction of a methyl group at the N-1 position of 7-methylisatin would yield this compound. This is typically achieved through a nucleophilic substitution reaction.
Reaction Principle:
-
Deprotonation: The acidic N-H proton of the isatin ring is removed by a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, NMP) to form a resonance-stabilized isatin anion.
-
Nucleophilic Attack: The isatin anion then acts as a nucleophile, attacking an electrophilic methylating agent (e.g., methyl iodide, dimethyl sulfate) to form the N-methylated product.
General Procedure:
-
To a solution of 7-methylisatin in an anhydrous polar aprotic solvent, a suitable base is added portion-wise at room temperature.
-
The reaction mixture is stirred for a specified time to ensure complete formation of the anion.
-
The methylating agent is then added dropwise, and the reaction is heated.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-water, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted isatin, which can be adapted for this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
In-Depth Technical Guide to the Molecular Structure of 1,7-dimethyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-dimethyl-1H-indole-2,3-dione, also known as 1,7-dimethylisatin, is a derivative of the versatile isatin scaffold. Isatin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, spectroscopic characterization, and potential biological significance. While specific experimental data for this particular derivative is limited in published literature, this guide consolidates available information on closely related analogues to provide a thorough understanding of its core features.
Molecular Structure and Properties
This compound possesses the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] The core of the molecule is the 1H-indole-2,3-dione (isatin) ring system, which is characterized by a fused benzene and pyrrolidinone ring. In this derivative, methyl groups are substituted at the 1- and 7-positions of the indole ring.
Computed Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 175.063329 |
| Monoisotopic Mass | 175.063329 |
| Topological Polar Surface Area | 30.1 Ų |
| Heavy Atom Count | 13 |
| Complexity | 225 |
Data sourced from PubChem CID 4730265.
Synthesis of this compound
Step 1: Synthesis of 7-methyl-1H-indole-2,3-dione (7-methylisatin)
The Sandmeyer synthesis is a well-established method for preparing isatins from anilines.[2][3]
Experimental Protocol:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (2.2 equivalents) in water.
-
To this solution, add a solution of 2-methylaniline (1.0 equivalent) in water containing hydrochloric acid.
-
Add sodium sulfate to the reaction mixture.
-
Heat the mixture to reflux (approximately 90°C) for 2 hours.
-
Cool the mixture to allow the precipitation of the isonitroso-N-(2-methylphenyl)acetamide intermediate.
-
Filter the resulting solid, wash it with water, and dry it thoroughly.
-
-
Cyclization to 7-methylisatin:
-
Carefully and slowly add the dried isonitroso-N-(2-methylphenyl)acetamide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80°C.
-
After the addition is complete, continue heating the mixture for a short period (e.g., 10-15 minutes) to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
The 7-methylisatin product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Step 2: N-methylation of 7-methyl-1H-indole-2,3-dione
The N-methylation of isatins is a common transformation and can be achieved under various conditions, including conventional heating and microwave irradiation.[4][5]
Experimental Protocol (Conventional Heating):
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-methylisatin (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
-
Add methyl iodide (CH₃I, 1.2 equivalents) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70°C under reflux.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration, wash it with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure product.
-
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
-
Aromatic Protons: Three protons on the benzene ring, likely appearing as a multiplet or as distinct doublets and triplets in the range of δ 7.0-7.8 ppm. The specific coupling patterns will depend on the relative positions of the protons.
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 1-position, expected to appear around δ 3.2-3.5 ppm.
-
C7-Methyl Protons: A singlet for the three protons of the methyl group at the 7-position, likely shifted slightly upfield or downfield from a typical aromatic methyl group, potentially in the range of δ 2.3-2.6 ppm.
¹³C NMR Spectroscopy (Expected)
The ¹³C NMR spectrum is expected to exhibit signals for all 10 carbon atoms:
-
Carbonyl Carbons: Two signals in the downfield region, typically between δ 155-185 ppm, corresponding to the C2 and C3 carbonyl carbons.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-155 ppm) for the carbons of the benzene ring and the two quaternary carbons of the indole core.
-
Methyl Carbons: Two signals in the upfield region, one for the N-methyl carbon (around δ 25-30 ppm) and one for the C7-methyl carbon (around δ 15-20 ppm).
Infrared (IR) Spectroscopy (Expected)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Amide Carbonyl) | ~1730-1750 |
| C=O (Ketone Carbonyl) | ~1700-1720 |
| C=C (Aromatic) | ~1600-1450 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-3000 |
Crystallographic Data
No single-crystal X-ray diffraction data for this compound has been found in the searched literature. Therefore, precise bond lengths and angles for this specific molecule cannot be provided. However, crystallographic data for the closely related 7-methyl-1H-indole-2,3-dione can serve as a useful reference for the core structure.
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not well-documented, the isatin scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[6] These include anticancer, antiviral, and enzyme inhibitory activities.
One of the key targets of some isatin derivatives is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β by isatin derivatives can lead to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent activation of target genes involved in cell proliferation and differentiation.
Given that 7-methylisatin has been identified as an inhibitor of GSK-3β, it is plausible that this compound may also exhibit similar activity.
Conclusion
This compound is a derivative of the biologically significant isatin scaffold. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview based on established synthetic methodologies and the known properties of closely related analogues. The synthesis can be reliably achieved through a two-step process involving the Sandmeyer synthesis of 7-methylisatin followed by N-methylation. The expected spectroscopic characteristics provide a basis for the identification and characterization of this molecule. Based on the activity of its precursor, this compound holds potential as a modulator of key cellular signaling pathways, such as the Wnt/β-catenin pathway, warranting further investigation into its pharmacological profile. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and other substituted isatin derivatives.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 1,7-Dimethylisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific quantitative data and detailed mechanistic studies on the biological activity of 1,7-dimethylisatin is limited. This guide provides a comprehensive overview based on the known biological activities of the parent isatin scaffold and its other substituted derivatives. The experimental protocols and potential signaling pathways described herein are based on methodologies commonly employed for isatin compounds and should be adapted and validated specifically for 1,7-dimethylisatin.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] The isatin core can be chemically modified at various positions, leading to a diverse library of compounds with potential therapeutic applications, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[4][5] Substitution patterns on the aromatic ring significantly influence the pharmacological profile of these derivatives.[6] This technical guide focuses on the biological potential of 1,7-dimethylisatin, a member of the dimethyl-substituted isatin family. While direct data is scarce, this document amalgamates information from related compounds to provide a foundational understanding for future research.
Synthesis of 1,7-Dimethylisatin
The synthesis of isatin and its derivatives can be achieved through various methods, with the Sandmeyer synthesis being a common approach.[7] A general protocol for the synthesis of a dimethylisatin derivative involves the reaction of the corresponding dimethylaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[8]
A detailed, adaptable protocol for the synthesis of a 6,7-dimethylisatin derivative, which can be modified for the 1,7-isomer, is as follows:
Protocol: Synthesis of a Dimethylisatin Derivative
Materials:
-
Appropriate dimethylaniline (e.g., 2,6-dimethylaniline for 1,7-dimethylisatin)
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve the chosen dimethylaniline (1 equivalent) in warm absolute ethanol.
-
To this solution, add chloral hydrate (1 equivalent) and hydroxylamine hydrochloride (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for the appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated intermediate is collected by filtration and washed with cold ethanol.
-
The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization.
-
The reaction mixture is cooled and poured into ice-cold water to precipitate the crude 1,7-dimethylisatin.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol).[8]
Biological Activities
The isatin scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide array of biological activities.
Anticancer Activity
Isatin derivatives are extensively investigated as potential anticancer agents.[4] Their mechanisms of action are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[9]
Cytotoxicity Data for Dimethyl-Substituted Isatin Derivatives:
| Compound Class | Assay Organism/Cell Line | Cytotoxicity Metric | Value(s) | Reference(s) |
| Dimethyl-substituted isatin derivatives | Brine shrimp | LD50 | 22-36 ppm | [1][2] |
| 5,7-dibromoisatin | U937 (human histiocytic lymphoma) | IC50 | <10 µM | [6] |
Apoptosis Induction and Caspase Activation:
A key mechanism of anticancer activity for many isatin derivatives is the induction of apoptosis.[9] This process is mediated by a family of proteases called caspases. In particular, the activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[10] It is plausible that 1,7-dimethylisatin or its derivatives could induce apoptosis in cancer cells through the activation of the caspase cascade.
dot
Caption: General pathway of apoptosis induction by isatin derivatives.
Antimicrobial Activity
Isatin derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[4][5] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. While specific Minimum Inhibitory Concentration (MIC) values for 1,7-dimethylisatin are not available, the isatin scaffold is a known pharmacophore for antimicrobial activity.
Enzyme Inhibition
The isatin core is a known inhibitor of various enzymes, including kinases, which are crucial regulators of cellular processes.[11] Dysregulation of kinase activity is a common feature of many diseases, including cancer. Therefore, the development of isatin-based kinase inhibitors is an active area of research. Other enzymes, such as caspases and monoamine oxidases, are also targeted by isatin derivatives.[10][12]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of 1,7-dimethylisatin.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
1,7-dimethylisatin
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1,7-dimethylisatin in complete culture medium from a stock solution in DMSO. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
dot
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Cells treated with 1,7-dimethylisatin
Procedure:
-
Cell Treatment: Seed and treat cells with 1,7-dimethylisatin in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of 1,7-dimethylisatin on the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K/Akt, MAPK).
Materials:
-
Cells treated with 1,7-dimethylisatin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins, e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
dot
Caption: Potential signaling pathways affected by isatin derivatives.
Conclusion
1,7-dimethylisatin belongs to a class of compounds with significant therapeutic potential. While specific biological data for this particular isomer is currently limited, the extensive research on the isatin scaffold and its other derivatives provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and enzyme inhibitory agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers to begin to elucidate the specific biological activities of 1,7-dimethylisatin and contribute to the growing field of isatin-based drug discovery. Further studies are crucial to determine its specific molecular targets and to validate its therapeutic potential.
References
- 1. Cytotoxicity study of dimethylisatin and its heterocyclic derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation, Caspase-9, -3/7 Activation, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
1,7-Dimethylisatin: A Comprehensive Technical Overview for Chemical and Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of 1,7-dimethylisatin (1,7-dimethyl-1H-indole-2,3-dione). While experimental data for this specific isomer is limited in publicly available literature, this document compiles available computed data, proposes a detailed synthetic protocol, and discusses potential biological activities based on the known pharmacology of related isatin derivatives.
Physicochemical Properties
Quantitative physicochemical data for 1,7-dimethylisatin is primarily based on computational predictions. The following table summarizes key properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.18 g/mol | --INVALID-LINK-- |
| logP (octanol-water partition coefficient) | 1.2577 | --INVALID-LINK-- |
| logD (distribution coefficient at pH 7.4) | 1.2577 | --INVALID-LINK-- |
| logSw (aqueous solubility) | -2.1676 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
Synthesis of 1,7-Dimethylisatin
The most direct synthetic route to 1,7-dimethylisatin is through the N-methylation of 7-methylisatin. This method is well-established for the N-alkylation of various isatin derivatives.[1]
Experimental Protocol: N-methylation of 7-Methylisatin
This protocol details a general procedure for the synthesis of 1,7-dimethylisatin from 7-methylisatin.
Materials:
-
7-Methylisatin
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-methylisatin (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes. Subsequently, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 1,7-dimethylisatin can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Workflow for the Synthesis of 1,7-Dimethylisatin
Caption: Workflow for the synthesis of 1,7-dimethylisatin via N-methylation of 7-methylisatin.
Potential Biological Activities and Signaling Pathways
Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[2] Notably, N-alkylation of the isatin core has been shown to significantly enhance cytotoxic and anticancer activities.[1][3] For instance, various N-alkylisatins have demonstrated the ability to induce G2/M cell cycle arrest and activate effector caspases, which are key events in apoptosis.[3]
One of the well-studied mechanisms of action for some isatin derivatives is the inhibition of protein kinases. Given that many signaling pathways are regulated by kinases, it is plausible that 1,7-dimethylisatin could modulate such pathways. For example, some N-substituted isatins have been reported to exhibit cytotoxic activity through mechanisms that may involve kinase inhibition.[4]
A hypothetical signaling pathway that could be modulated by an N-alkylated isatin derivative leading to apoptosis is depicted below.
Hypothetical Apoptotic Signaling Pathway Modulated by 1,7-Dimethylisatin
Caption: Hypothetical inhibition of a protein kinase by 1,7-dimethylisatin leading to apoptosis.
Conclusion
1,7-Dimethylisatin is a derivative of the pharmacologically significant isatin scaffold. While direct experimental data on its physicochemical properties and biological activities are scarce, this guide provides a framework for its synthesis and potential therapeutic applications based on computed data and the known properties of related N-alkylated isatins. Further experimental validation is necessary to fully characterize this compound and explore its potential in drug discovery and development.
References
- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1,7-dimethyl-1H-indole-2,3-dione: A Technical Guide to its Synthesis and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-dimethyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold, represents a unique entry in the vast chemical space of indole compounds. While a detailed historical account of its specific discovery is not prominent in scientific literature, its existence is a logical extension of the rich history of isatin chemistry, which dates back to the 19th century. The parent compound, isatin (1H-indole-2,3-dione), was first isolated in 1841. The subsequent exploration of its chemical reactivity has led to the synthesis of a multitude of derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the plausible synthetic routes to this compound, detailed experimental protocols, and a summary of its expected physicochemical properties based on related compounds. Furthermore, it explores the potential biological significance of this molecule by examining the activities of structurally similar isatin derivatives, offering a foundation for future research and drug discovery endeavors.
Introduction: The Isatin Framework
Isatin and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These activities include, but are not limited to, antiviral, anticancer, antimicrobial, and enzyme inhibitory effects. The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the indole ring system. The methylation at the N1 and C7 positions, as seen in this compound, is expected to modulate its lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets.
Synthesis of this compound
The synthesis of this compound can be logically achieved through a two-step process: the synthesis of the 7-methylisatin intermediate, followed by N-methylation.
Step 1: Synthesis of 7-methyl-1H-indole-2,3-dione
The Sandmeyer isatin synthesis is a classical and widely used method for the preparation of isatin and its derivatives from anilines. This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.
Experimental Protocol: Sandmeyer Synthesis of 7-methyl-1H-indole-2,3-dione
-
Materials:
-
2-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Formation of the Isonitrosoacetanilide Intermediate:
-
In a round-bottom flask, dissolve chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (2.2 eq) in water.
-
To this solution, add a solution of 2-methylaniline (1.0 eq) in water containing hydrochloric acid.
-
Add sodium sulfate to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) for about 2 hours.
-
Cool the reaction mixture to allow the precipitation of the isonitroso-N-(2-methylphenyl)acetamide intermediate.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it completely.
-
-
Cyclization to 7-methyl-1H-indole-2,3-dione:
-
Carefully and slowly add the dried isonitroso-N-(2-methylphenyl)acetamide to pre-warmed concentrated sulfuric acid (maintained at approximately 65-75 °C) with constant stirring.
-
Maintain the temperature and continue stirring for about 30 minutes after the addition is complete.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 7-methyl-1H-indole-2,3-dione.
-
Filter the solid, wash it with cold water until the filtrate is neutral, and then dry.
-
The crude product can be further purified by recrystallization from ethanol.
-
-
Step 2: N-methylation of 7-methyl-1H-indole-2,3-dione
The final step to obtain this compound is the methylation of the nitrogen atom of the isatin ring. This can be achieved through various N-alkylation methods. A common and effective method involves the use of a methylating agent, such as methyl iodide, in the presence of a base. Microwave-assisted synthesis has emerged as a rapid and high-yielding alternative to conventional heating.[1]
Experimental Protocol: N-methylation of 7-methyl-1H-indole-2,3-dione
-
Materials:
-
7-methyl-1H-indole-2,3-dione
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure (Microwave-Assisted): [1]
-
In a microwave-safe vessel, combine 7-methyl-1H-indole-2,3-dione (1.0 mmol), potassium carbonate (1.3 mmol), and methyl iodide (4.0 mmol).
-
Add a few drops of DMF to form a slurry.
-
Seal the vessel and expose it to microwave irradiation (e.g., 300 W) for 3 minutes.[1]
-
After irradiation, allow the vessel to cool to room temperature.
-
Add ice-water to the reaction mixture to precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
-
Data Presentation
Synthesis Yields
| Reaction Step | Starting Material | Product | Reported Yield (Analogous Reactions) | Reference |
| Sandmeyer Synthesis | 2-methylaniline | 7-methyl-1H-indole-2,3-dione | ~80% | [2] |
| N-methylation (Microwave) | Isatin | N-methylisatin | 95% | [1] |
Physicochemical and Spectroscopic Data (Predicted)
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Expected to be a colored solid (likely yellow to orange/red) |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃, δ ppm) | |
| Aromatic Protons | Multiplets in the range of 7.0-7.8 ppm |
| N-CH₃ | Singlet around 3.2-3.4 ppm |
| C7-CH₃ | Singlet around 2.3-2.5 ppm |
| ¹³C NMR (CDCl₃, δ ppm) | |
| Carbonyl Carbons (C2, C3) | Peaks expected around 158 and 183 ppm |
| Aromatic Carbons | Peaks in the range of 110-150 ppm |
| N-CH₃ Carbon | Peak around 26 ppm |
| C7-CH₃ Carbon | Peak around 15-20 ppm |
| Infrared (IR, cm⁻¹) | |
| C=O Stretching | Strong absorptions around 1700-1750 cm⁻¹ |
| Aromatic C-H Stretching | Absorptions around 3000-3100 cm⁻¹ |
| Mass Spectrometry (MS) | |
| [M]⁺ | m/z = 175 |
Potential Biological Activities and Signaling Pathways
While no specific biological activities for this compound have been reported in the reviewed literature, the extensive research on other isatin derivatives provides a strong basis for predicting its potential therapeutic relevance.
-
Antiviral Activity: Many isatin derivatives have demonstrated potent antiviral activity against a broad spectrum of viruses.[3][4][5] The substitution pattern on the isatin core is crucial for this activity.
-
Cytotoxic and Anticancer Activity: Isatin and its derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[6][7][8][9] The mechanism of action often involves the induction of apoptosis.
-
Enzyme Inhibition: Isatins have been identified as inhibitors of various enzymes, including carboxylesterases, which are involved in the metabolism of numerous drugs.[10][11] This suggests a potential role for this compound in modulating drug metabolism.
The specific signaling pathways that this compound might modulate are yet to be elucidated. However, based on the activities of other isatins, potential targets could include viral proteases, cellular kinases involved in cancer progression, or esterases that regulate the levels of bioactive molecules.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral activity and molecular modeling studies on 1H-indole-2,3-diones carrying a naphthalene moiety [ouci.dntb.gov.ua]
- 4. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journaljpri.com [journaljpri.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
The Synthetic Utility of 1,7-Dimethylisatin: A Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,7-dimethylisatin as a versatile starting material for the synthesis of diverse heterocyclic compounds. Due to the limited specific literature on 1,7-dimethylisatin, this guide presents a robust synthetic pathway to 1,7-dimethylisatin itself and subsequently details its application in key synthetic transformations by adapting established protocols from closely related analogues, such as 7-methylisatin and N-methylisatin. The methodologies, quantitative data, and reaction pathways described herein offer a valuable resource for the design and execution of novel synthetic strategies in medicinal chemistry and drug discovery.
Synthesis of 1,7-Dimethylisatin
The synthesis of 1,7-dimethylisatin can be efficiently achieved in a two-step process. The first step involves the synthesis of 7-methylisatin from 2-methylaniline via the Sandmeyer isatin synthesis. The subsequent step is the N-alkylation of 7-methylisatin to yield the final product, 1,7-dimethylisatin.
Step 1: Synthesis of 7-Methylisatin via Sandmeyer Reaction
The Sandmeyer synthesis is a reliable method for preparing isatin and its derivatives. It involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid.
Experimental Protocol: Synthesis of 7-Methylisatin
-
Part A: Preparation of Isonitroso-N-(2-methylphenyl)acetamide
-
In a 1 L flask, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in 500 mL of water.
-
In a separate beaker, prepare a solution of 2-methylaniline (1.0 eq) in 100 mL of water containing a stoichiometric amount of hydrochloric acid.
-
Add the 2-methylaniline solution to the flask.
-
Prepare a solution of hydroxylamine hydrochloride (2.2 eq) in 200 mL of water and add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) for about 2 hours, with continuous stirring.
-
Cool the reaction mixture in an ice bath to precipitate the isonitroso-N-(2-methylphenyl)acetamide intermediate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Part B: Cyclization to 7-Methylisatin
-
Carefully and slowly add the dried isonitroso-N-(2-methylphenyl)acetamide in small portions to pre-warmed concentrated sulfuric acid (sufficient to dissolve the intermediate) at 70-80 °C.
-
After the addition is complete, maintain the temperature and stir for an additional 30 minutes.
-
Cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
The crude 7-methylisatin will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product. For higher purity, recrystallization from ethanol or acetic acid can be performed. A patent for this synthesis reports a total yield of 80.4%.
-
Step 2: N-Alkylation of 7-Methylisatin
The final step is the methylation of the nitrogen atom of 7-methylisatin. A general and efficient method for N-alkylation of isatins is provided below, which can be adapted using methyl iodide as the alkylating agent.
Experimental Protocol: Synthesis of 1,7-Dimethylisatin
-
In a round-bottom flask, dissolve 7-methylisatin (1.0 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (1.3 mmol) to the solution.
-
Stir the mixture at room temperature.
-
Add methyl iodide (CH₃I) (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 70°C and reflux for 1.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
The crude 1,7-dimethylisatin will precipitate. Collect the solid by filtration.
-
Wash the product with water and dry. The crude product can be purified by recrystallization from ethanol.
Synthesis Workflow for 1,7-Dimethylisatin
Caption: Synthesis of 1,7-Dimethylisatin.
Applications of 1,7-Dimethylisatin in Heterocyclic Synthesis
1,7-Dimethylisatin is a valuable precursor for a variety of heterocyclic scaffolds, primarily through reactions involving its reactive C3-carbonyl group. The N-methylation prevents competing reactions at the indole nitrogen, simplifying product outcomes.
Synthesis of Schiff Bases
The condensation of the C3-carbonyl group of 1,7-dimethylisatin with primary amines is a straightforward method to synthesize isatin-derived Schiff bases, which are known to possess a wide range of biological activities.
Experimental Protocol: General Synthesis of Schiff Bases from 1,7-Dimethylisatin
-
In a 100 mL round-bottom flask, dissolve 1,7-dimethylisatin (0.01 mol) in 30 mL of warm absolute ethanol.
-
To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated solid product by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |
| 6,7-Dimethylisatin | Aniline | Ethanol | Glacial Acetic Acid | 4-6 | High (Not specified) |
| Isatin | 4-Aminoantipyrine | Dioxane | - | Reflux | High (Not specified) |
Table 1: Representative Conditions for Schiff Base Synthesis from Isatin Derivatives.
Synthesis of Spirooxindoles
Spirooxindoles are a prominent class of compounds in medicinal chemistry. 1,7-Dimethylisatin is an excellent starting material for their synthesis via multicomponent reactions, including 1,3-dipolar cycloadditions.
This protocol describes a one-pot, three-component reaction for the synthesis of a spirooxindole derivative.
Experimental Protocol: Three-Component Spirooxindole Synthesis
-
To a 50 mL round-bottom flask, add 1,7-dimethylisatin (1 mmol), malononitrile (1 mmol), and a suitable 1,3-dicarbonyl compound (e.g., 3-methyl-1H-pyrazol-5(4H)-one) (1 mmol).
-
Add ethanol as the solvent and a catalytic amount of piperidine.
-
Reflux the reaction mixture with stirring for the required time (monitor by TLC).
-
After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
| Isatin Derivative | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) |
| N-Methylisatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | SnCl₄·5H₂O | DCE | 80 |
| Substituted Isatins | Malononitrile | 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | High (Not specified) |
Table 2: Conditions for Three-Component Spirooxindole Synthesis.
The reaction of 1,7-dimethylisatin with an amino acid (like sarcosine) generates an azomethine ylide in situ, which can then undergo a [3+2] cycloaddition with a dipolarophile to form spiro-pyrrolidine-oxindoles.
Experimental Protocol: [3+2] Cycloaddition for Spiro-pyrrolidine-oxindole Synthesis
-
In a suitable solvent such as methanol or ethanol, dissolve 1,7-dimethylisatin (1.0 eq) and sarcosine (N-methylglycine) (1.2 eq).
-
Add the dipolarophile (e.g., a substituted maleimide or chalcone) (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out.
-
Collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Isatin | Sarcosine | N-Phenylmaleimide | Methanol | 92 | | Substituted Isatins | Octahydroindole-2-carboxylic acid | Chalcones | Methanol | 60-85 |
Table 3: Representative Yields for [3+2] Cycloaddition Reactions.
Synthetic Pathways from 1,7-Dimethylisatin
Caption: Key synthetic transformations of 1,7-Dimethylisatin.
Synthesis of Quinoline-4-carboxylic Acids via the Pfitzinger Reaction
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound containing an α-methylene group.
Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-carboxylic Acids
-
In a round-bottom flask, dissolve potassium hydroxide (KOH) (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol.
-
Add 1,7-dimethylisatin (0.0075 mol) and stir the mixture at room temperature for 1 hour.
-
Gradually add the α-methylene ketone (e.g., acetone or acetophenone) (0.015 mol) to the solution.
-
Reflux the resulting mixture at approximately 79°C with stirring for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the crude quinoline-4-carboxylic acid derivative by filtration, wash with water, and dry.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Yield (%) |
| 5-Methylisatin | Phenoxyacetone | KOH | Ethanol | Not specified |
| Isatin | Acetophenone | KOH | Ethanol/Water | 41 |
Table 4: Examples of the Pfitzinger Reaction with Isatin Derivatives.
Conclusion
1,7-Dimethylisatin serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Although specific literature on this particular derivative is not abundant, its reactivity can be reliably predicted based on the well-established chemistry of related isatins. This guide provides a comprehensive framework, including detailed and adaptable experimental protocols, for the synthesis of 1,7-dimethylisatin and its subsequent conversion into a variety of biologically relevant heterocyclic scaffolds such as Schiff bases, spirooxindoles, and quinolines. The presented data and workflows are intended to empower researchers to explore the full synthetic potential of 1,7-dimethylisatin in the development of novel therapeutic agents.
Potential Therapeutic Targets of 1,7-Dimethylisatin: An In-depth Technical Guide
Disclaimer: Direct experimental data on the specific therapeutic targets of 1,7-dimethylisatin is limited in publicly available scientific literature. This guide provides an in-depth analysis of the therapeutic potential of the broader isatin scaffold, drawing upon data from various substituted isatin derivatives to infer the likely biological activities and potential targets of 1,7-dimethylisatin. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Isatin (1H-indole-2,3-dione) and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include anticancer, neuroprotective, antiviral, and antimicrobial properties. The isatin scaffold's amenability to chemical modification allows for the fine-tuning of its biological effects. This technical guide consolidates the current understanding of the therapeutic targets of isatin derivatives, with a particular focus on the potential applications of 1,7-dimethylisatin. While specific data for this particular derivative is scarce, this document extrapolates from structurally related compounds to provide a comprehensive overview of its potential mechanisms of action and therapeutic avenues.
The Isatin Scaffold: A Privileged Structure in Drug Discovery
The isatin core is an endogenous molecule found in humans and various natural sources.[1][2] Its unique structural features, including a fused aromatic ring and a reactive ketone group, make it an attractive starting point for the synthesis of novel therapeutic agents.[3] The biological activity of isatin derivatives can be significantly influenced by the nature and position of substituents on the indole ring.
Potential Therapeutic Targets and Mechanisms of Action
Based on studies of various isatin derivatives, the potential therapeutic applications of 1,7-dimethylisatin can be broadly categorized into two main areas: oncology and neurodegenerative diseases.
Anticancer Activity
Isatin derivatives have demonstrated potent anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and anti-angiogenic activity.[4][5]
3.1.1 Induction of Apoptosis
A key mechanism by which isatin derivatives exert their anticancer effects is through the activation of the caspase cascade, a family of proteases central to programmed cell death.[1] Treatment of cancer cell lines with isatin derivatives has been shown to lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), ultimately resulting in apoptosis.[5]
Figure 1: Proposed apoptotic pathway induced by isatin derivatives.
3.1.2 Inhibition of Protein Kinases
Several isatin derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. While specific kinase targets for 1,7-dimethylisatin are not yet identified, the isatin scaffold is known to be a promising starting point for the development of kinase inhibitors.
Quantitative Data on Anticancer Activity of Isatin Derivatives
The following table summarizes the cytotoxic activity of various isatin derivatives against different cancer cell lines. This data provides a reference for the potential potency of 1,7-dimethylisatin.
| Compound | Cell Line | IC50 (µM) | Reference |
| Isatin-based conjugate | 60 human tumor cell lines | Significant activity at 10 µM | |
| Bis-(indoline-2,3-dione) derivative | MCF-7 | 0.0028 - 0.028 | |
| Isatin-fluoroquinazolinone hybrid | MCF-7 | 0.35 | [6] |
| Copper(II) complex with N-substituted isatin-thiosemicarbazone | Jurkat | 5.83 | [6] |
| Copper(II) complex with N-substituted isatin-thiosemicarbazone | HeLa S3 | 3.53 | [6] |
Table 1: Cytotoxic Activity of Selected Isatin Derivatives
Neuroprotective Activity
Isatin itself is an endogenous neuromodulator with a range of effects on the central nervous system.[7][8] Derivatives of isatin have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.
3.2.1 Acetylcholinesterase Inhibition
One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Certain aminoalkanol derivatives of 1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione have been evaluated as competitive inhibitors of AChE.[9]
Quantitative Data on Acetylcholinesterase Inhibition
The inhibitory potency of these 1,7-dimethyl substituted compounds against AChE is presented below.
| Compound | Substituent | IC50 (mM) | Ki (mM) | Type of Inhibition | Reference |
| III | Isopropylamine | 0.033 ± 0.001 | 0.020 ± 0.001 | Competitive | [9] |
| IV | Dimethylamine | 0.035 ± 0.001 | 0.025 ± 0.001 | Competitive | [9] |
Table 2: In Vitro Inhibition of Acetylcholinesterase by 1,7-diMethyl Aminoalkanol Derivatives [9]
Figure 2: Mechanism of acetylcholinesterase inhibition.
Experimental Protocols
This section provides a general methodology for key experiments cited in the literature for evaluating the biological activity of isatin derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 1,7-dimethylisatin derivative) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]
Acetylcholinesterase Inhibition Assay
Objective: To determine the IC50 and mode of inhibition of a compound against acetylcholinesterase.
Methodology:
-
Enzyme and Substrate Preparation: Solutions of acetylcholinesterase, the substrate (e.g., acetylthiocholine iodide), and the chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Kinetic Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration. For kinetic analysis (e.g., Lineweaver-Burk plots) to determine the mode of inhibition, the reaction rates are measured at different substrate concentrations in the presence and absence of the inhibitor.[9]
Figure 3: General workflow for enzyme inhibition assays.
Future Directions
The therapeutic potential of the isatin scaffold is well-established, and the data from various derivatives strongly suggest that 1,7-dimethylisatin is a promising candidate for further investigation. Future research should focus on:
-
Synthesis and Biological Screening: The synthesis of 1,7-dimethylisatin and its screening against a panel of cancer cell lines and key enzymes implicated in neurodegenerative diseases.
-
Target Identification: Unbiased screening approaches to identify the specific molecular targets of 1,7-dimethylisatin.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1,7-dimethylisatin structure to optimize its potency and selectivity for identified targets.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of promising 1,7-dimethylisatin derivatives in relevant animal models of cancer and neurodegenerative diseases.
Conclusion
While direct experimental evidence for the therapeutic targets of 1,7-dimethylisatin is currently lacking, the extensive body of research on the isatin scaffold provides a strong foundation for its potential as a valuable lead compound in drug discovery. The demonstrated anticancer and neuroprotective activities of various isatin derivatives, coupled with the potential for acetylcholinesterase inhibition, highlight promising avenues for the future development of 1,7-dimethylisatin-based therapeutics. Further focused research is warranted to elucidate its precise mechanisms of action and to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors [pharmacia.pensoft.net]
Methodological & Application
Application Note: Synthesis of Indolo[2,3-b]quinoxaline Derivatives from 1,7-Dimethyl-1H-indole-2,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous molecules with a wide array of biological activities.[1] Specifically, indolo[2,3-b]quinoxalines, synthesized from the condensation of isatin derivatives with o-phenylenediamines, have garnered substantial interest in medicinal chemistry. These compounds are recognized for their potent anticancer, antiviral, antibacterial, and antimalarial properties.[2][3] Their planar structure allows them to act as DNA intercalating agents, a mechanism often associated with their antitumor and antiviral activities.[3][4][5] This document provides a detailed protocol for the synthesis of novel indolo[2,3-b]quinoxaline derivatives starting from 1,7-dimethyl-1H-indole-2,3-dione (1,7-dimethylisatin).
The general reaction involves the acid-catalyzed condensation of the dicarbonyl group of 1,7-dimethylisatin with an o-phenylenediamine, leading to the formation of the fused heterocyclic system. This protocol offers a straightforward and efficient method for generating a library of substituted indolo[2,3-b]quinoxalines for further investigation in drug discovery and development.
Experimental Protocols
Protocol 1: Synthesis of 4,11-Dimethyl-6H-indolo[2,3-b]quinoxaline Derivatives
This protocol details the synthesis via a classical acid-catalyzed condensation reaction.
Materials:
-
This compound
-
Substituted or unsubstituted o-phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of glacial acetic acid. Add the desired substituted o-phenylenediamine (1.0 mmol) to the solution.
-
Condensation Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring.[2]
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual acetic acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 40-50°C.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol can be performed to obtain the pure indolo[2,3-b]quinoxaline derivative.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative data for the synthesis of various 4,11-dimethyl-6H-indolo[2,3-b]quinoxaline derivatives based on typical yields reported for similar reactions involving isatins.[6]
| Entry | o-Phenylenediamine Reactant (R group) | Product: Substituted 4,11-Dimethyl-6H-indolo[2,3-b]quinoxaline | Representative Yield (%)* |
| 1 | o-phenylenediamine (R=H) | 4,11-Dimethyl-6H-indolo[2,3-b]quinoxaline | 90 - 95 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 2,3,4,11-Tetramethyl-6H-indolo[2,3-b]quinoxaline | 88 - 94 |
| 3 | 4-Chloro-1,2-phenylenediamine | 2-Chloro-4,11-dimethyl-6H-indolo[2,3-b]quinoxaline | 85 - 92 |
| 4 | 4-Nitro-1,2-phenylenediamine | 2-Nitro-4,11-dimethyl-6H-indolo[2,3-b]quinoxaline | 82 - 90 |
*Note: Yields are representative and based on literature for analogous reactions.[6] Actual yields may vary depending on specific reaction conditions and substrate purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: Workflow for the synthesis of indolo[2,3-b]quinoxalines.
Potential Biological Signaling Pathway
The synthesized compounds can be screened for their ability to modulate inflammatory pathways. Certain quinoxaline derivatives have been shown to suppress Toll-like receptor 4 (TLR4) signaling, which is a key pathway in inflammatory responses.[7]
Caption: Potential inhibition of the TLR4 signaling pathway.
Biological Context and Applications
Indolo[2,3-b]quinoxalines are of significant interest to drug development professionals due to their wide spectrum of pharmacological activities.
-
Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.[8][9][10] Their planar aromatic structure enables them to intercalate between DNA base pairs, disrupting DNA replication and transcription, which leads to apoptosis in cancer cells.[3][5]
-
Antiviral Properties: Certain substituted indolo[2,3-b]quinoxalines have shown high activity against viruses such as the herpes virus, also attributed to their DNA binding properties.[4][5]
-
Antimicrobial and Antitubercular Agents: This class of compounds has demonstrated activity against various bacterial and fungal strains.[2][3] Notably, some derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[11][12]
-
Modulation of Signaling Pathways: Beyond DNA intercalation, some quinoxaline derivatives can exert their effects by modulating key cellular signaling pathways. As depicted above, the TLR4 pathway, crucial for innate immunity and inflammation, can be a target.[7] Inhibition of this pathway can mitigate excessive inflammatory responses, which is relevant for diseases like sepsis. Furthermore, related indole alkaloids are known to affect cancer-related pathways like MAPK and PI3K.[13]
The synthesis of a novel library of derivatives from this compound provides a valuable opportunity to explore new structure-activity relationships (SAR) and identify lead compounds with enhanced potency and selectivity for various therapeutic targets.
This application note provides a robust and reproducible protocol for the synthesis of 4,11-dimethyl-6H-indolo[2,3-b]quinoxaline derivatives. The straightforward condensation reaction allows for the efficient generation of diverse compounds for screening in drug discovery programs. The rich biological profile of the indolo[2,3-b]quinoxaline scaffold, particularly its potential as an anticancer and anti-inflammatory agent, makes these newly synthesized derivatives highly valuable for further pharmacological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 7H-benzo[4,5]indolo[2,3-b]-quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]
- 9. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,7-Dimethylisatin in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 1,7-dimethylisatin, a heterocyclic compound belonging to the isatin family. Isatin and its derivatives are recognized for their wide array of biological activities, making them promising scaffolds in drug discovery.[1] This document details the synthesis, potential therapeutic applications, and relevant experimental protocols to evaluate the biological activity of 1,7-dimethylisatin and its analogs. While specific quantitative data for 1,7-dimethylisatin is limited in publicly available literature, this guide consolidates information on closely related dimethyl-substituted isatins to provide a valuable resource for researchers.
Therapeutic Potential and Biological Activities
Isatin derivatives have been extensively investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anticonvulsant agents.[2][3] The substitution pattern on the isatin core is a key determinant of the compound's biological activity. The presence of methyl groups, such as in 1,7-dimethylisatin, can modulate the compound's lipophilicity and electronic properties, potentially enhancing its therapeutic efficacy.
Anticancer Activity: Isatin derivatives have been shown to exert cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization and the modulation of signaling pathways such as the Akt pathway.[5]
Antimicrobial Activity: Schiff bases and other heterocyclic derivatives of isatins have demonstrated significant activity against a range of bacterial and fungal strains.[2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.[2]
Data Presentation: Biological Activity of Isatin Derivatives
The following tables summarize the biological activity of various isatin derivatives, providing a reference for the potential activity of 1,7-dimethylisatin.
Table 1: Anticancer Activity of Representative Isatin Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference(s) |
| 5,7-dibromo-N-(p-isothiocyanatobenzyl)isatin (Compound 6) | HT29 (Colon) | 1.0 ± 0.1 | [5] |
| 5,7-dibromo-N-(p-thiocyanatobenzyl)isatin (Compound 11) | HT29 (Colon) | 1.2 ± 0.2 | [5] |
| 5,7-dibromo-N-(p-selenocyanatobenzyl)isatin (Compound 12) | MCF-7 (Breast) | 1.1 ± 0.1 | [5] |
| Isatin-β-thiosemicarbazone derivative | KB-V1 (Cervical) | Not specified | [3] |
| Biphenylurea-indolinone derivative (Compound 27) | MCF-7 (Breast) | 1.04 | [4] |
| Spiro[indoline-3,4′-pyrrolo[1,2-a]quinoxalin]-2-one derivative (Compound 21) | DU-145 (Prostate) | 1.16 | [4] |
Table 2: Antimicrobial Activity of Representative Isatin Derivatives
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference(s) |
| Isatin-thiosemicarbazone hybrid | Bacillus subtilis | 1.249 | [6] |
| Isatin-thiosemicarbazone hybrid | Pseudomonas aeruginosa | 1.249 | [6] |
| Isatin-thiosemicarbazone hybrid | Escherichia coli | 0.524 | [6] |
| (Z)-3-(2-(1,3,4-thiadiazol-2-yl)hydrazono)-1-(4-chlorobenzyl)indolin-2-one (3d) | α-glucosidase (enzyme) | IC50: 3.12 ± 1.25 µM | [7] |
Experimental Protocols
Synthesis of 1,7-Dimethylisatin
A common method for the synthesis of substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis. This can be adapted for 1,7-dimethylisatin starting from 2,3-dimethylaniline.
Protocol: Sandmeyer Synthesis of 1,7-Dimethylisatin (Adapted from similar syntheses) [8]
-
Preparation of Isonitrosoacetanilide Intermediate:
-
Dissolve 2,3-dimethylaniline in a solution of hydrochloric acid.
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride.
-
Heat the mixture until a crystalline product (2-(hydroxyimino)-N-(2,3-dimethylphenyl)acetamide) precipitates.
-
Filter and wash the crystals.
-
-
Cyclization to 1,7-Dimethylisatin:
-
Add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid at a controlled temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 1,7-dimethylisatin is then filtered, washed with cold water, and dried.
-
Recrystallize from a suitable solvent like glacial acetic acid or ethanol to obtain the pure product.
-
Evaluation of In Vitro Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1,7-dimethylisatin in the culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10]
Evaluation of Antimicrobial Activity
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [11][12]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial two-fold dilutions of 1,7-dimethylisatin in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for anticancer screening of 1,7-dimethylisatin.
Caption: Antimicrobial drug discovery logical workflow.
Potential Signaling Pathways
Isatin derivatives have been shown to interfere with various signaling pathways crucial for cancer cell proliferation and survival. The following diagram illustrates a generalized pathway that could be targeted by 1,7-dimethylisatin, based on the known mechanisms of related compounds.
Caption: Inhibition of Akt pathway and tubulin polymerization.
References
- 1. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for N-alkylation of 1,7-dimethyl-1H-indole-2,3-dione
This document provides a detailed protocol for the N-alkylation of 1,7-dimethyl-1H-indole-2,3-dione, a key transformation for the synthesis of a variety of biologically active compounds and synthetic intermediates. The methodologies presented are based on established procedures for the N-alkylation of isatin and its derivatives and are intended for researchers, scientists, and drug development professionals.
Reaction Principle
The N-alkylation of this compound proceeds through a nucleophilic substitution reaction. The process begins with the deprotonation of the acidic N-H proton of the indole-2,3-dione ring by a suitable base, which forms a resonance-stabilized anion.[1][2] This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide, to form the desired N-alkylated product. The choice of base, solvent, and reaction conditions can significantly influence the efficiency and yield of the reaction.
Data Presentation: Summary of Reaction Conditions for N-Alkylation of Isatins
The following table summarizes various reaction conditions reported for the N-alkylation of isatin, which can be adapted for this compound.
| Entry | Base | Solvent | Alkylating Agent | Method | Reaction Time | Temperature | Yield (%) |
| 1 | K₂CO₃ | DMF | Methyl Iodide | Conventional | 1.5 - 2 h | 70 °C | ~80 |
| 2 | K₂CO₃ | DMF | Methyl Iodide | Microwave | 3 min | Not Specified | 95[3] |
| 3 | K₂CO₃ / TBAB | DMF | Alkyl Bromide | Conventional (PTC) | 48 h | Room Temp. | ~80 |
| 4 | Cs₂CO₃ | DMF | Various Alkyl Halides | Microwave | Few minutes | Not Specified | Moderate to High[4][5] |
| 5 | DBU | Ethanol | Benzyl Chloride | Microwave | 10 min | 140 °C | High[6] |
| 6 | NaH | THF | Alkyl Bromide | Conventional | Not Specified | Not Specified | High[7] |
Note: TBAB refers to tetrabutylammonium bromide, used as a phase-transfer catalyst (PTC). Yields are approximate and can vary based on the specific substrate and alkylating agent.
Experimental Protocols
Two primary protocols are provided below: a conventional heating method and a microwave-assisted method. The microwave-assisted protocol is often preferred due to significantly reduced reaction times and potentially higher yields.[4][5]
Protocol 1: Conventional Heating Method
Materials and Reagents:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Add anhydrous DMF to create a 0.2 M solution with respect to the starting material.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (1.1 - 1.2 eq.) to the mixture dropwise.
-
Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-24 hours, depending on the reactivity of the alkylating agent.[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Method
Materials and Reagents:
-
Same as Protocol 1.
Equipment:
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
-
Separatory funnel
-
Rotary evaporator
-
TLC apparatus
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 eq.), potassium carbonate (1.5 eq.), and a few drops of DMF.[1]
-
Add the alkylating agent (1.2 eq.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) for a short duration (e.g., 3-10 minutes).[1] Optimization of time and power may be necessary.
-
After the reaction, allow the vessel to cool to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: General reaction mechanism for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of 1,7-Dimethylisatin as a Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds using 1,7-dimethylisatin as a versatile precursor. While specific literature on 1,7-dimethylisatin is limited, the methodologies presented here are adapted from established protocols for structurally similar isatin derivatives and are expected to be highly applicable. The resulting heterocycles, primarily Schiff bases and spirooxindoles, are classes of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Introduction to 1,7-Dimethylisatin in Heterocyclic Synthesis
Isatin (1H-indole-2,3-dione) and its derivatives are renowned scaffolds in medicinal chemistry due to their inherent biological activities and synthetic versatility. The presence of a reactive C3-keto group and an enolizable N-H group allows for a wide range of chemical transformations, leading to the construction of complex heterocyclic systems. 1,7-Dimethylisatin, with methyl groups at both the N-1 and C-7 positions, offers unique steric and electronic properties that can be exploited to generate novel bioactive molecules. The N-methylation prevents reactions at this position, directing synthetic transformations to the C3-carbonyl group, while the C-7 methyl group can influence the compound's lipophilicity and interaction with biological targets.
I. Synthesis of Bioactive Heterocycles from 1,7-Dimethylisatin
A. Synthesis of 1,7-Dimethylisatin-Based Schiff Bases
Schiff bases are synthesized through the condensation of the C3-carbonyl group of 1,7-dimethylisatin with various primary amines. This reaction provides a straightforward method for introducing diverse functionalities and exploring their impact on biological activity.
Experimental Protocol: General Procedure for the Synthesis of 1,7-Dimethylisatin Schiff Bases
This protocol is adapted from general methods for the synthesis of Schiff bases from isatin and its derivatives.
Materials:
-
1,7-Dimethylisatin
-
Substituted primary amine (e.g., aniline, substituted anilines, aminothiazoles)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.75 g (0.01 mol) of 1,7-dimethylisatin in 30 mL of warm absolute ethanol.
-
To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate eluent system).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Characterization:
The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity, including FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
B. Synthesis of Spirooxindoles via Three-Component Reactions
Spirooxindoles are a prominent class of compounds in drug discovery, known for their diverse biological activities. Three-component reactions offer an efficient and atom-economical approach to synthesize complex spirooxindoles from 1,7-dimethylisatin.
Experimental Protocol: Synthesis of Spiro[dihydropyridine-oxindole] Derivatives
This protocol is based on the three-component reaction of isatin, an arylamine, and a cyclic 1,3-dione.
Materials:
-
1,7-Dimethylisatin
-
Arylamine (e.g., aniline, p-toluidine)
-
Cyclopentane-1,3-dione
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine 1,7-dimethylisatin (2.0 mmol), the desired arylamine (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g).
-
Add 10.0 mL of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for approximately 9–12 hours.
-
The resulting precipitate is collected by filtration.
-
Wash the collected solid with cold ethanol to yield the pure spiro[dihydropyridine-oxindole] product.
-
Further purification can be achieved by recrystallization from a suitable solvent like DMF if necessary.
II. Biological Activities of Heterocycles Derived from Isatin Analogs
While specific biological data for derivatives of 1,7-dimethylisatin are not extensively available, the following tables summarize the potent anticancer and antimicrobial activities of structurally related isatin-derived heterocycles, providing a strong rationale for the investigation of 1,7-dimethylisatin derivatives.
A. Anticancer Activity
Isatin derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Table 1: Anticancer Activity of Representative Isatin Derivatives
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-triazole hydrazone | Bromo-substituent at C-5 and C-7 | MCF-7 | 1.56 | |
| Isatin-fluoroquinazolinone hybrid | - | MCF-7 | 0.35 | |
| Di-spirooxindole | 6-chloroisatin derivative | PC3 | 3.7 ± 1.0 | |
| Di-spirooxindole | Isatin derivative | HeLa | 7.1 ± 0.2 | |
| 5-(2-carboxyethenyl)isatin | - | HepG-2 | 0.00713 | |
| Bis-(indoline-2,3-dione) | Hydrazine derivative | MCF-7 | 0.0028 |
B. Antimicrobial Activity
Schiff bases and other heterocyclic derivatives of isatin have demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Representative Isatin Derivatives
| Compound Class | Derivative/Substituent | Microorganism | MIC (µg/mL) | Reference |
| Isatin-decorated thiazole | 7b | E. coli | - | |
| Isatin-decorated thiazole | 7f | MRSA | - | |
| Isatin-decorated thiazole | 7h | C. albicans | - | |
| Isatin Schiff Base | - | S. aureus | - | |
| Isatin Schiff Base | - | E. coli | - | |
| Isatin Schiff Base | - | C. albicans | - |
Note: Specific MIC values for some compounds were not provided in the source abstracts.
III. Visualization of Methodologies and Pathways
A. Experimental Workflow for Heterocycle Synthesis
The following diagram illustrates a general workflow for the synthesis and initial biological screening of bioactive heterocycles from 1,7-dimethylisatin.
Caption: General workflow for the synthesis and evaluation of bioactive heterocycles.
B. Potential Signaling Pathway in Cancer Cells
Certain isatin derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The diagram below depicts a plausible mechanism of action for an isatin-derived anticancer agent.
Caption: Potential inhibition of the VEGF signaling pathway by an isatin derivative.
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1,7-Dimethyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The isatin scaffold serves as a versatile precursor for the synthesis of various pharmacologically active molecules.[3] The introduction of substituents on the isatin ring can modulate the physicochemical properties and biological efficacy of the resulting compounds. This document focuses on 1,7-dimethyl-1H-indole-2,3-dione, a derivative of isatin, as a starting material for the synthesis of novel antimicrobial agents. The presence of methyl groups at the 1 and 7 positions can influence properties such as lipophilicity, which may, in turn, affect the antimicrobial potency of the synthesized compounds.
This guide provides detailed protocols for the synthesis of Schiff bases and thiosemicarbazones from this compound, based on established methods for other isatin derivatives. Additionally, it presents a compilation of antimicrobial activity data for a range of isatin derivatives to serve as a comparative reference for newly synthesized compounds.
Synthetic Pathways
The primary synthetic routes for deriving antimicrobial agents from this compound involve the condensation of the C3-keto group with various primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones.
General Synthesis Workflow
Caption: General workflow for the synthesis and evaluation of antimicrobial agents from this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases and thiosemicarbazones from this compound, adapted from methodologies reported for other isatin derivatives. Researchers should optimize these protocols for their specific substrates and desired products.
Protocol 1: Synthesis of Schiff Bases of this compound
Objective: To synthesize Schiff bases by reacting this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, p-chloroaniline, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30-40 mL of warm absolute ethanol.
-
To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine.
-
Add 3-5 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-8 hours.
-
Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., ethyl acetate:hexane).
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Thiosemicarbazone of this compound
Objective: To synthesize the thiosemicarbazone derivative of this compound.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Heating and stirring equipment
-
TLC apparatus
Procedure:
-
Prepare a solution of 0.01 mol of this compound in 50 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 0.01 mol of thiosemicarbazide in 20 mL of warm ethanol.
-
Add the thiosemicarbazide solution to the solution of this compound with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 3-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol or an appropriate solvent to obtain the pure thiosemicarbazone.
-
Dry the purified product under vacuum.
-
Confirm the structure of the synthesized compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antimicrobial Activity Evaluation
The synthesized compounds should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the synthesized compounds that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of each microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum and standard antimicrobial agent) and a negative control (broth with inoculum and no compound).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). This can also be quantified by measuring the absorbance using a microplate reader.
Data Presentation: Antimicrobial Activity of Isatin Derivatives
Table 1: Antibacterial Activity of Isatin Schiff Base Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin-Thiazole Derivative 7b | Escherichia coli | 4 | [4] |
| Isatin-Thiazole Derivative 7d | Escherichia coli | 4 | [4] |
| Isatin-Triazole Hybrid | Bacillus subtilis | 0.0108-0.0432 (µmol/mL) | [5] |
| Isatin-Triazole Hybrid | Staphylococcus aureus | 0.0108-0.0432 (µmol/mL) | [5] |
| Isatin-Triazole Hybrid | Escherichia coli | 0.0108-0.0432 (µmol/mL) | [5] |
| Isatin-Triazole Hybrid | Pseudomonas aeruginosa | 0.0108-0.0432 (µmol/mL) | [5] |
| Isatin-Thiadiazole Derivative 2c | Methicillin-resistant S. aureus (MRSA) | More effective than ciprofloxacin | [1] |
| Isatin-Triazole Derivative 3d | Methicillin-resistant S. aureus (MRSA) | More effective than ciprofloxacin | [1] |
Table 2: Antifungal Activity of Isatin Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Isatin-Triazole Hybrid | Candida albicans | < 0.0408 (µmol/mL) | [5] |
| Isatin-Triazole Hybrid | Aspergillus niger | < 0.0408 (µmol/mL) | [5] |
| Indole-Triazole Conjugate 6f | Candida albicans | 2 | [6] |
| Indole-Triazole Conjugates | Candida tropicalis | 2 | [6] |
Signaling Pathways and Mechanism of Action
The precise mechanism of action for many isatin-based antimicrobial agents is still under investigation and can vary depending on the specific derivative. However, some proposed mechanisms include:
-
Inhibition of DNA Gyrase: Some isatin derivatives have been shown to interact with and inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial proliferation.[7]
-
Disruption of Cell Membrane: The lipophilic nature of some isatin derivatives may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.
-
Enzyme Inhibition: The isatin scaffold can interact with various microbial enzymes through hydrogen bonding and hydrophobic interactions, leading to their inhibition. For instance, some derivatives have been investigated as inhibitors of bacterial tyrosine-tRNA synthetases.
A simplified representation of a potential mechanism of action is provided below.
Caption: Potential antimicrobial mechanisms of action for isatin derivatives.
Conclusion
This compound represents a promising starting material for the synthesis of novel antimicrobial agents. The protocols provided in this document offer a foundation for the synthesis of Schiff bases and thiosemicarbazones from this precursor. While antimicrobial activity data for derivatives of 1,7-dimethylisatin are yet to be reported, the compiled data for other isatin derivatives suggest that these new compounds could exhibit significant antibacterial and antifungal properties. Further research, including synthesis, characterization, and comprehensive antimicrobial screening, is warranted to explore the full potential of this class of compounds in addressing the challenge of antimicrobial resistance.
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Activity of 1,7-Dimethylisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the anticancer activities of 1,7-dimethylisatin derivatives, alongside detailed protocols for their evaluation. Due to the limited availability of data specifically for 1,7-dimethylisatin derivatives, this document also draws upon the broader knowledge of isatin and its other substituted derivatives to provide a comprehensive guide for research and development.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2] The isatin scaffold is synthetically versatile, allowing for modifications at various positions to modulate its pharmacological profile.[1] Methylation at the N-1 and C-7 positions of the isatin core is a strategic modification aimed at enhancing lipophilicity and potentially improving cellular uptake and interaction with molecular targets. Isatin derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of protein kinases, and generation of reactive oxygen species (ROS).[2][3][4]
Quantitative Data on Dimethylisatin Derivatives
Specific cytotoxic data for 1,7-dimethylisatin derivatives against human cancer cell lines is not extensively available in the reviewed literature. However, a study on dimethyl-substituted isatin derivatives has demonstrated their cytotoxic potential in a brine shrimp lethality bioassay.[3][5] While this assay is a preliminary indicator of toxicity, it provides a basis for further investigation against human cancer cell lines.
Table 1: Cytotoxicity of Dimethyl-Substituted Isatin Derivatives against Brine Shrimp
| Compound | Description | LD50 (ppm)[3] |
| 4 | Dimethylisatin derivative with an adjacent 3-ring heterocyclic moiety | 24 |
| 5 | Dimethylisatin derivative with an adjacent 3-ring heterocyclic moiety | 24 |
| 6 | Dimethylisatin derivative with an adjacent 4-ring heterocyclic moiety | 22 |
| 7 | Phenylthiazole derivative of dimethylisatin | 36 |
| 7' | Phenylthiazole derivative of dimethylisatin with a methoxy group | 31 |
| 8 | Thiazol-triazinoindole derivative of dimethylisatin | 29 |
| 8' | Thiazol-triazinoindole derivative of dimethylisatin with a methoxy group | 24 |
Note: The exact substitution pattern of the dimethylisatin core was not specified for all compounds in the source study. These values represent general cytotoxicity and are not specific to cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of 1,7-dimethylisatin derivatives.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,7-dimethylisatin derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 1,7-dimethylisatin derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the 1,7-dimethylisatin derivative at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
Experimental Workflow
References
- 1. Cytotoxicity study of dimethylisatin and its heterocyclic derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity study of dimethylisatin and its heterocyclic derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
Application Notes and Protocols: 1,7-Dimethylisatin as a Putative Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific experimental data on the enzyme inhibitory activity of 1,7-dimethylisatin is not extensively available in the public domain. The following application notes and protocols are based on the known biological activities of structurally similar isatin derivatives, particularly other methylated isatins. It is hypothesized that 1,7-dimethylisatin will exhibit inhibitory activity against monoamine oxidases (MAO), a common target for the isatin scaffold.
Introduction to Isatin Derivatives as Enzyme Inhibitors
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues and has been identified as a privileged scaffold in medicinal chemistry. Isatin and its derivatives exhibit a broad spectrum of biological activities, including potential as anticancer, antiviral, and antimicrobial agents. A significant area of research has focused on their role as enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
Notably, substituted isatins have been identified as inhibitors of several key enzyme families, including but not limited to:
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3][4]
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition is a major focus in cancer therapy.
-
Carboxylesterases: These enzymes are involved in the metabolism of various xenobiotics and endogenous esters.
-
Tryptophan 2,3-dioxygenase (TDO): An enzyme involved in tryptophan metabolism, which has implications in cancer immunotherapy.
Given that N-methylation and ring-methylation of the isatin core are common modifications in the development of MAO inhibitors, it is plausible that 1,7-dimethylisatin acts as an inhibitor of these enzymes.
Quantitative Data: MAO Inhibition by Methylated Isatin Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) for methylated isatin derivatives against MAO-A and MAO-B. This data provides a basis for the expected potency of 1,7-dimethylisatin.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6,7-Dimethylisatin | MAO-A | 20.3 | [5][6] |
| MAO-B | 6.74 | [5][6] | |
| N-Methyl isatin | MAO-A | 7.9 ± 0.4 | [7] |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory activity of 1,7-dimethylisatin against Monoamine Oxidase A (MAO-A) using a fluorometric assay.
Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric methods for measuring MAO-A activity.[8]
1. Materials and Reagents:
-
Human recombinant MAO-A enzyme
-
1,7-dimethylisatin (test inhibitor)
-
Clorgyline (positive control inhibitor)
-
p-Tyramine (MAO-A substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
2. Preparation of Reagents:
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
1,7-dimethylisatin Stock Solution: Prepare a 10 mM stock solution of 1,7-dimethylisatin in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the 1,7-dimethylisatin stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM). Then, create a further dilution in Assay Buffer to achieve the desired final assay concentrations with a final DMSO concentration of ≤1%.
-
Clorgyline Control: Prepare a stock solution and serial dilutions of clorgyline in the same manner as the test inhibitor.
-
MAO-A Enzyme Solution: Dilute the human recombinant MAO-A enzyme in Assay Buffer to the desired working concentration (e.g., as recommended by the supplier).
-
Substrate/Detection Mixture: Prepare a working solution containing p-tyramine, Amplex® Red, and HRP in Assay Buffer. The final concentrations in the reaction well should be optimized, but typical starting points are 1 mM p-tyramine, 200 µM Amplex® Red, and 1 U/mL HRP.
3. Assay Procedure:
-
Add Inhibitor: To the wells of the 96-well plate, add 50 µL of the diluted 1,7-dimethylisatin solutions in Assay Buffer. For control wells, add 50 µL of Assay Buffer containing the same final percentage of DMSO.
-
Add Enzyme: Add 25 µL of the MAO-A enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 25 µL of the Substrate/Detection Mixture to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
4. Data Analysis:
-
Calculate Reaction Rates: For each concentration of the inhibitor, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100%
-
Calculate IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of 1,7-dimethylisatin that inhibits 50% of the MAO-A enzyme activity.
Visualizations
Experimental Workflow for MAO-A Inhibition Assay
Workflow for the in vitro MAO-A inhibition assay.
Signaling Pathway: MAO-A in Neurotransmitter Metabolism
The following diagram illustrates the role of MAO-A in the degradation of key monoamine neurotransmitters and the effect of its inhibition.
Inhibition of MAO-A by 1,7-dimethylisatin increases neurotransmitter levels.
Applications in Research and Drug Development
The characterization of 1,7-dimethylisatin as a potential MAO inhibitor has several applications:
-
Neuroscience Research: As a tool compound to study the role of MAO-A in neuronal function and signaling.
-
Drug Discovery: As a lead compound for the development of novel therapeutics for depressive disorders and neurodegenerative diseases. The dimethyl substitution pattern may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to other isatin derivatives.
-
Pharmacology: To investigate the structure-activity relationships of isatin-based MAO inhibitors, contributing to the rational design of more effective drugs.
It is recommended that further studies be conducted to confirm the inhibitory activity of 1,7-dimethylisatin against both MAO-A and MAO-B, determine its mode of inhibition (e.g., competitive, non-competitive), and assess its selectivity against other enzymes.
References
- 1. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6,7-dimethylisatin CAS#: 20205-43-0 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for the Condensation Reaction of 1,7-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental protocol for the condensation reaction of 1,7-dimethylisatin to synthesize Schiff bases. Isatin and its derivatives are a pivotal class of heterocyclic compounds that serve as precursors for a multitude of biologically active molecules. The strategic placement of methyl groups at the 1 and 7 positions of the isatin ring can significantly modulate the physicochemical properties, such as lipophilicity and electronic distribution, of the resultant Schiff base derivatives. This, in turn, may enhance their therapeutic potential.
Schiff bases, which are characterized by the presence of an azomethine group (-C=N-), are widely recognized for their broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2] This guide offers a detailed and adaptable protocol for the synthesis and characterization of these promising compounds, supplemented with comparative data on the biological activities of related isatin Schiff bases to inform and inspire future research and drug development endeavors.
Physicochemical Properties of Starting Material and a Representative Product
A fundamental understanding of the properties of the reactants and expected products is essential for the successful execution of the synthesis and subsequent characterization. The following table outlines key physicochemical properties of the starting material, 1,7-dimethylisatin, and a representative bis-Schiff base product derived from a condensation reaction with a diamine.
| Property | 1,7-Dimethylisatin | Representative Bis-Schiff Base Product |
| Molecular Formula | C₁₀H₉NO₂ | C₂₆H₂₄N₄O₂ (with 1,2-diaminobenzene) |
| Molecular Weight | 175.19 g/mol | 424.50 g/mol (with 1,2-diaminobenzene) |
| Appearance | Orange to red crystalline solid | Expected to be a colored solid |
| Melting Point | 158-160 °C | Not available |
| Solubility | Soluble in hot ethanol, DMF, and DMSO | Expected to be soluble in DMF and DMSO |
Experimental Protocols
The following protocols detail the step-by-step procedures for the synthesis of Schiff bases from 1,7-dimethylisatin. Protocol A outlines a general method for the synthesis of a mono-Schiff base using a primary amine, while Protocol B describes the synthesis of a bis-Schiff base using a diamine.
Protocol A: Synthesis of Mono-Schiff Base
This protocol is adapted from established procedures for the condensation of N-substituted isatins with primary amines.[3][4]
Materials:
-
1,7-Dimethylisatin
-
Primary amine (e.g., aniline, substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.75 g (0.01 mol) of 1,7-dimethylisatin in 30 mL of warm absolute ethanol.
-
To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine (e.g., 0.92 mL of aniline).
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[3][4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle, with continuous stirring. Maintain reflux for 4-6 hours.
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.[3]
-
Dry the purified product in a vacuum oven.
Protocol B: Synthesis of Bis-Schiff Base
This protocol is designed for the reaction of 1,7-dimethylisatin with a diamine to form a bis-Schiff base, a common synthetic route for this class of compounds.
Materials:
-
1,7-Dimethylisatin
-
Diamine (e.g., ethylenediamine, o-phenylenediamine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
The same laboratory apparatus as listed in Protocol A.
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of 3.50 g (0.02 mol) of 1,7-dimethylisatin in 50 mL of warm absolute ethanol.
-
In a separate beaker, dissolve 0.01 mol of the desired diamine (e.g., 0.60 g of ethylenediamine) in a small amount of ethanol.
-
Slowly add the diamine solution to the stirred solution of 1,7-dimethylisatin.
-
Add 4-5 drops of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 6-8 hours.
-
Monitor the reaction's progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF).
-
Dry the final product under vacuum.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Expected characteristic peaks include the C=O stretching of the isatin lactam at approximately 1720-1740 cm⁻¹, the C=N (azomethine) stretching at around 1600-1650 cm⁻¹, and the N-H stretching of the isatin ring (if not N-substituted) at approximately 3100-3300 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR should confirm the presence of protons in the expected chemical environments, including the aromatic protons of the isatin and amine moieties, and the characteristic azomethine proton. ¹³C NMR will show the characteristic signals for the carbonyl and imine carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Determination: A sharp melting point range is indicative of a pure compound.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various Schiff bases derived from isatin and its analogs, as reported in the literature. This data provides an expected range for the yield of the condensation reaction of 1,7-dimethylisatin.
| Isatin Derivative | Amine Reactant | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Isatin | 4-Amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Ethanol, Acetic Acid, Reflux 4h | Good | - | [4] |
| 6,7-Dimethylisatin | Aniline | Ethanol, Acetic Acid, Reflux 4-6h | - | Not specified | [3] |
| Isatin | Anthranilic acid | Ethanol, Acetic Acid, Stirring 2h | 80 | 105 | [5] |
| Salicylaldehyde | Aniline | Ethanol, Reflux 4h | - | Not specified | [6] |
Logical Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of Schiff bases from 1,7-dimethylisatin.
Caption: General workflow for the synthesis of Schiff bases.
Potential Applications and Signaling Pathways
Schiff bases derived from isatin are of significant interest to the pharmaceutical industry due to their diverse biological activities. The incorporation of the 1,7-dimethylisatin moiety may lead to novel compounds with enhanced therapeutic profiles.
Antimicrobial Activity: Many isatin Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[1][7] The mechanism of action is often attributed to the azomethine nitrogen, which can form hydrogen bonds with the active sites of enzymes, inhibiting their function and disrupting microbial cell metabolism.
Anticancer Activity: Several isatin-based Schiff bases have been reported to exhibit significant cytotoxic activity against various cancer cell lines. Their proposed mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. Disruption of these pathways can lead to apoptosis (programmed cell death) in cancer cells.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by isatin Schiff base derivatives in cancer cells.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Antioxidant Activity: Some Schiff bases derived from isatin have shown promising antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species.
The synthesis of Schiff bases from 1,7-dimethylisatin offers a fertile ground for the discovery of novel therapeutic agents. The adaptable protocols provided herein, coupled with the extensive body of literature on the biological activities of related compounds, furnish a solid foundation for researchers to explore the vast potential of these molecules in medicinal chemistry and drug development.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,7-Dimethyl-1H-indole-2,3-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Dimethyl-1H-indole-2,3-dione, also known as 1,7-dimethylisatin, is a derivative of isatin, a versatile scaffold in organic synthesis. The presence of methyl groups at the 1 and 7 positions influences its reactivity and solubility, making it a valuable building block for the synthesis of a variety of heterocyclic compounds, including spirooxindoles and quinolines. This document provides an overview of its applications, with a focus on a pseudo-three-component reaction for the synthesis of spiro-xanthene derivatives, and general protocols for the synthesis of other important heterocyclic systems. Isatin and its derivatives are widely recognized as key precursors in the creation of diverse heterocyclic molecules with significant biological and pharmacological activities.[1]
Key Applications
The chemical reactivity of this compound at the C3-carbonyl group makes it an excellent electrophile for reactions with various nucleophiles. Key applications include:
-
Synthesis of Spirooxindoles: Spirooxindoles are a prominent class of naturally occurring and synthetic compounds with a wide range of biological activities.[2][3] 1,7-dimethylisatin can serve as a precursor for the synthesis of spirocyclic oxindoles through reactions like [3+2] cycloadditions and condensation reactions.[2]
-
Multicomponent Reactions (MCRs): MCRs are efficient synthetic strategies for the construction of complex molecules in a single step.[4] Isatins are frequently employed in MCRs to generate diverse molecular scaffolds.
-
Pfitzinger Quinoline Synthesis: The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound in the presence of a base.[5][6]
Synthesis of Spiro[indole-3,9'-xanthene] Derivatives
A notable application of substituted isatins is in the pseudo-three-component reaction with dimedone to synthesize spiro[indole-3,9'-xanthene] derivatives. While this reaction has been specifically reported for 5,7-dimethylisatin, the same principle can be applied to this compound.[7]
Proposed Reaction Scheme
Caption: Proposed reaction of 1,7-dimethylisatin with dimedone.
Plausible Reaction Mechanism
The reaction likely proceeds through a tandem Knoevenagel condensation-Michael addition followed by cyclization.[8]
Caption: Plausible mechanism for spiro-xanthene formation.
Experimental Protocol (Adapted from a similar reaction with 5,7-dimethylisatin)
-
To a solution of this compound (1 mmol) in n-propanol (10 mL), add dimedone (2 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data (Hypothetical based on similar reactions)
| Entry | Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) |
| 1 | 1,7-Dimethylisatin | Dimedone | n-Propanol | 6 | ~70-80 |
General Protocol for Spirooxindole Synthesis via [3+2] Cycloaddition
This is a general procedure for the synthesis of spiro[pyrrolidine-2,3'-oxindoles] which can be adapted for 1,7-dimethylisatin.[2]
Reaction Scheme
Caption: General scheme for spirooxindole synthesis.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Spirooxindoles from 1,7-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spirooxindoles utilizing 1,7-dimethylisatin as a key starting material. Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The protocols outlined below are based on established synthetic methodologies for substituted isatins and are adaptable for 1,7-dimethylisatin, offering a gateway to novel spirocyclic scaffolds for drug discovery and development.
Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]
This protocol describes a one-pot, three-component reaction for the synthesis of spiro[4H-pyran-3,3'-oxindoles] from 1,7-dimethylisatin, an active methylene compound, and a 1,3-dicarbonyl compound. This methodology is advantageous due to its operational simplicity, high atom economy, and the ability to generate complex molecular architectures in a single step.[2][3]
Reaction Data
| Entry | 1,7-Dimethylisatin | Active Methylene Compound | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 1 equiv. | Malononitrile | Dimedone | 2-Amino-1',7'-dimethyl-5,5-dimethyl-2'-oxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile | Not Reported |
| 2 | 1 equiv. | Malononitrile | 1,3-Cyclohexanedione | 2-Amino-1',7'-dimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile | Not Reported |
| 3 | 1 equiv. | Malononitrile | Barbituric acid | 2-Amino-1',7'-dimethyl-2',5,7-trioxo-5,6,7,8-tetrahydro-1H-spiro[pyrano[2,3-d]pyrimidine-4,3'-indoline]-3-carbonitrile | Not Reported |
| 4 | 1 equiv. | Ethyl cyanoacetate | Dimedone | 2-Amino-3-(ethoxycarbonyl)-1',7'-dimethyl-5,5-dimethyl-2'-oxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline] | Not Reported |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of spirooxindoles using substituted isatins.[2]
Materials:
-
1,7-Dimethylisatin
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
1,3-Dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione)
-
Catalyst (e.g., piperidine, L-proline, or a Lewis acid)
-
Solvent (e.g., ethanol, methanol, or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
To a solution of 1,7-dimethylisatin (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the active methylene compound (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).
-
Add the catalyst (e.g., 10 mol% piperidine) to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion of the reaction (typically 2-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified spirooxindole product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Reaction Workflow
References
- 1. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,7-Dimethyl-1H-indole-2,3-dione
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 1,7-dimethyl-1H-indole-2,3-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic pathway involves a two-step process. The first step is the synthesis of the 7-methylisatin intermediate, typically achieved through the Sandmeyer isatin synthesis starting from 2-methylaniline (o-toluidine).[1] The second step is the N-methylation of the 7-methylisatin intermediate to yield the final product, this compound.
Q2: I am observing a mixture of isomers during the synthesis of 7-methylisatin. How can I improve the regioselectivity?
A2: The formation of isomeric byproducts, most commonly 5-methylisatin, can be a challenge when starting with 2-methylaniline.[1] The Sandmeyer synthesis, however, is generally preferred for its ability to produce 7-substituted isatins with high regioselectivity.[1] To further enhance this, careful control of the cyclization conditions is crucial. Experimenting with different acid catalysts such as sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid can help optimize the formation of the desired 7-isomer.[1]
Q3: My N-methylation reaction of 7-methylisatin is giving a low yield. What are the potential causes?
A3: Low yields in the N-methylation step can stem from several factors. Incomplete deprotonation of the isatin's N-H is a common issue. Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH), in an anhydrous polar aprotic solvent like DMF or DMSO.[2] Using a slight excess of a weaker base like K₂CO₃ can be beneficial.[2] Other causes can include a degraded methylating agent or a reaction temperature that is too low.[2]
Q4: The final product after N-methylation is an oil and will not crystallize. What should I do?
A4: The presence of residual high-boiling point solvents like DMF is a common reason for obtaining an oily product.[2] To address this, you can attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.[3] If trituration is unsuccessful, purification via column chromatography is recommended.[3]
Q5: How can I purify the final this compound?
A5: The crude product can be purified by several methods. If the crude material is a solid, recrystallization from a suitable solvent such as ethanol is often effective.[4] For oily products or mixtures that are difficult to crystallize, column chromatography using a silica gel stationary phase and an eluent system like petroleum ether/ethyl acetate is a reliable method.[2]
Troubleshooting Guides
Part 1: Synthesis of 7-Methylisatin (Sandmeyer Method)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Isonitroso-N-(2-methylphenyl)acetamide Intermediate | Incomplete reaction of 2-methylaniline with chloral hydrate and hydroxylamine. | Ensure all reagents are of high purity and used in the correct stoichiometry. Increase the reaction time and/or temperature. Ensure the 2-methylaniline is fully dissolved in the acidic solution to prevent tar formation.[5] |
| Low Yield of 7-Methylisatin during Cyclization | Incomplete cyclization of the intermediate. Poor solubility of the intermediate in concentrated sulfuric acid. Degradation of the product at high temperatures. | Optimize the temperature and reaction time for the cyclization step. Consider using an alternative acid with better solvating properties, such as methanesulfonic acid or polyphosphoric acid (PPA), which can improve yields for substituted isatins.[6] |
| Formation of a Dark, Tar-like Substance | Polymerization or side reactions under harsh acidic conditions. Impurities in the starting materials. | Carefully control the temperature during the addition of the intermediate to the acid.[5] Purify the isonitroso-N-(2-methylphenyl)acetamide intermediate before the cyclization step. |
| Contamination with 5-Methylisatin Isomer | Lack of complete regioselectivity in the cyclization step. | While the Sandmeyer synthesis favors the 7-isomer from 2-methylaniline, optimizing the acid catalyst and temperature can improve selectivity. If a mixture is obtained, separation may require careful column chromatography.[1] |
Part 2: N-Methylation of 7-Methylisatin
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete deprotonation of the 7-methylisatin N-H. Degraded methylating agent (e.g., methyl iodide, dimethyl sulfate). Reaction temperature is too low. | Use a suitable base (K₂CO₃, Cs₂CO₃, NaH) in an anhydrous polar aprotic solvent (DMF, DMSO).[2] Use a fresh bottle of the methylating agent. Gently heating the reaction mixture can increase the rate, and microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][7] |
| Formation of O-Alkylated Byproduct | While N-alkylation is generally favored, some O-alkylation can occur. | N-alkylation is the thermodynamically favored product. Ensuring complete deprotonation of the nitrogen can help minimize O-alkylation. |
| Product is an Oily or Gummy Solid | Residual high-boiling point solvent (e.g., DMF, DMSO). Presence of impurities inhibiting crystallization. | Use a high-vacuum line to remove residual solvent. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization.[3] If these methods fail, purify by column chromatography.[3] |
| Difficult Purification | Starting 7-methylisatin is not fully consumed. Formation of multiple byproducts. | Monitor the reaction closely with TLC to ensure completion. If the crude product is complex, utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) for effective separation.[3] |
Experimental Protocols
Protocol 1: Synthesis of 7-Methylisatin via Sandmeyer Reaction
This protocol is a generalized procedure and may require optimization.
Part A: Formation of Isonitroso-N-(2-methylphenyl)acetamide
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq.) and hydroxylamine hydrochloride (2.2 eq.) in water.
-
Add a solution of 2-methylaniline (1.0 eq.) in water containing hydrochloric acid.
-
Add sodium sulfate to the mixture.
-
Heat the reaction mixture to reflux (approximately 90°C) for about 2 hours.[1]
-
Cool the mixture to allow the isonitroso-N-(2-methylphenyl)acetamide intermediate to precipitate.
-
Filter the solid, wash with water, and dry thoroughly.
Part B: Cyclization to 7-Methylisatin
-
Carefully add the dried isonitroso-N-(2-methylphenyl)acetamide from Part A in small portions to pre-warmed concentrated sulfuric acid (or polyphosphoric acid) at approximately 65°C.
-
Maintain the temperature and stir for about 30 minutes after the addition is complete.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 7-methylisatin.[1]
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.[1]
Protocol 2: N-Methylation of 7-Methylisatin
This protocol provides both conventional and microwave-assisted methods.
Method A: Conventional N-Methylation
-
In a round-bottom flask, dissolve 7-methylisatin (1.0 mmol) in anhydrous DMF (5 mL).
-
Add potassium carbonate (K₂CO₃, 1.5 mmol) and methyl iodide (1.2 mmol).
-
Stir the reaction mixture at room temperature or gently heat to 70°C for 1-2 hours.[2][8]
-
Monitor the reaction progress by TLC.
-
Once complete, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[2]
Method B: Microwave-Assisted N-Methylation
-
In a microwave-safe vessel, combine 7-methylisatin (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and a few drops of DMF.
-
Add methyl iodide (1.2 mmol) and seal the vessel.[2]
-
Irradiate in a microwave reactor at 300 W for approximately 3 minutes.[2]
-
After cooling, add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product as described in Method A.
Data Presentation
Table 1: Comparison of Cyclization Conditions for Substituted Isatin Synthesis
| Acid Catalyst | Typical Temperature | Advantages | Potential Issues | Reference(s) |
| Conc. H₂SO₄ | 60-80°C | Readily available, effective for many anilines. | Poor solubility for lipophilic intermediates, potential for sulfonation and charring. | [5] |
| Polyphosphoric Acid (PPA) | 80-100°C | Good for poorly soluble intermediates, can minimize over-oxidation of sensitive groups. | Viscous and can be difficult to work with. | [1][6] |
| Methanesulfonic Acid | 70-90°C | Good solvating properties for lipophilic intermediates, can improve yields. | More expensive than sulfuric acid. | [6] |
Table 2: Comparison of N-Methylation Protocols for Isatin
| Method | Methylating Agent | Base | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| Conventional | Methyl Iodide | K₂CO₃ | DMF | 70°C | 1.5 - 2 h | ~80% | [4][8] |
| Microwave | Methyl Iodide | K₂CO₃ | DMF | N/A | 3 min | ~95% | [4][7] |
| Conventional | Dimethyl Sulfate | NaHCO₃ | Acetone | Reflux | 20 h | 60-70% | [9] |
| Alternative | Methyl Iodide | CaH₂ | DMF | 40-50°C | 2-24 h | Variable | [10] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in N-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijoer.com [ijoer.com]
- 9. server.ccl.net [server.ccl.net]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 1,7-Dimethylisatin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 1,7-dimethylisatin. The following sections offer frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Troubleshooting Guides
Issue 1: The crude product is an oil or a sticky solid and does not crystallize.
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Question: After the synthesis and work-up of 1,7-dimethylisatin, my product is an oil or a tacky solid instead of a crystalline powder. How can I solidify it?
-
Answer: The oily nature of the crude product can be due to the presence of residual solvent or other impurities that inhibit crystallization. Here are several techniques to address this issue:
-
High Vacuum Drying: Ensure all residual solvents, such as DMF, are thoroughly removed by drying the product under a high vacuum for an extended period. Gentle heating can sometimes aid this process.
-
Trituration: This technique can induce crystallization. Add a non-polar solvent in which 1,7-dimethylisatin is expected to be insoluble, such as hexanes or diethyl ether, to the oil.[1] Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
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Column Chromatography: If trituration is unsuccessful, the impurities may need to be removed by column chromatography.[1] A common eluent system for N-alkylated isatins is a mixture of hexanes and ethyl acetate.[1]
-
Logical Flowchart for Solidifying an Oily Product
A troubleshooting workflow for obtaining a solid product from an oily crude of 1,7-dimethylisatin.
Issue 2: The yield of purified 1,7-dimethylisatin is consistently low.
-
Question: My final yield of 1,7-dimethylisatin after purification is very low. What are the potential causes and how can I improve it?
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Answer: Low yields can stem from incomplete reactions, side reactions, or losses during purification.
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Incomplete Reaction: The N-alkylation of the isatin core requires complete deprotonation of the nitrogen. Ensure a sufficiently strong base (like potassium carbonate) is used in an adequate amount.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting isatin is fully consumed before work-up.[2]
-
Side Reactions: The isatin molecule has other reactive sites. Under basic conditions, side reactions such as aldol-type condensations can occur.[1] While N-alkylation is generally favored, O-alkylation is also a possibility.[1] Careful control of reaction temperature can help minimize side reactions.
-
Purification Losses: Significant amounts of the product can be lost during recrystallization if too much solvent is used or if the compound has some solubility in the cold solvent. During column chromatography, losses can occur if the compound streaks on the column or if fractions are not collected and analyzed carefully.
-
Issue 3: The purified product is still impure, showing multiple spots on TLC.
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Question: After purification by recrystallization, I still see impurities in my 1,7-dimethylisatin, including what I suspect is the starting 7-methylisatin. How can I improve the purity?
-
Answer: The presence of persistent impurities, especially those with similar polarity to the product, requires a more rigorous purification strategy.
-
Optimize Recrystallization: Experiment with different solvent systems. For N-alkylated isatins, mixtures like dichloromethane/hexanes or ethanol have been reported to be effective.[1]
-
Column Chromatography: This is often the most effective method for separating compounds with similar polarities.[1]
-
Solvent System Optimization: Use TLC to find an eluent system that gives good separation between your product and the impurities. A common starting point is a mixture of hexanes and ethyl acetate.[1] The ideal solvent system should give your product an Rf value of around 0.3-0.4.
-
Proper Technique: Ensure the column is packed well to avoid cracking or channeling. The sample should be loaded in a concentrated band at the top of the column.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for 1,7-dimethylisatin?
A1: The two primary purification techniques for 1,7-dimethylisatin, as with other N-alkylated isatins, are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: Which solvents are best for the recrystallization of 1,7-dimethylisatin?
Q3: What is a suitable eluent system for column chromatography of 1,7-dimethylisatin?
A3: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common eluent system for purifying N-alkylated isatins.[1] The optimal ratio should be determined by TLC analysis to achieve the best separation.
Q4: What are the potential impurities I should be aware of during the synthesis of 1,7-dimethylisatin?
A4: Common impurities can include:
-
Unreacted 7-methylisatin: Due to incomplete reaction.
-
Side products: Arising from reactions at other positions on the isatin ring, such as aldol-type products.[1]
-
O-alkylated product: Although N-alkylation is generally preferred, some O-alkylation may occur.[1]
Q5: My purified 1,7-dimethylisatin has a broad melting point range. What does this indicate?
A5: A broad melting point range is a strong indication of an impure sample. Further purification, either by a second recrystallization using a different solvent system or by column chromatography, is recommended.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is a general protocol for the recrystallization of N-alkylated isatins and should be optimized for 1,7-dimethylisatin.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 1,7-dimethylisatin in various solvents (e.g., ethanol, isopropanol, ethyl acetate, dichloromethane/hexanes) to find a suitable one where it is poorly soluble at room temperature but dissolves upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying 1,7-dimethylisatin using silica gel chromatography.
-
Stationary Phase: Use silica gel (e.g., 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: Use TLC to determine the optimal eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of 1,7-dimethylisatin from its impurities (aim for a product Rf of ~0.3-0.4).
-
Column Packing: Prepare a slurry of the silica gel in the eluent and pour it into the chromatography column, ensuring it is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 1,7-dimethylisatin.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,7-dimethylisatin.
Workflow for Purification Method Selection
A decision-making workflow for selecting the appropriate purification technique for 1,7-dimethylisatin.
Data Presentation
Table 1: Common Solvents for Purification of N-Alkylated Isatins
| Purification Method | Solvent System Examples | Notes |
| Recrystallization | Ethanol | A common choice for many organic compounds. |
| Dichloromethane/Hexanes | A polar/non-polar mixture that can be effective.[1] | |
| Column Chromatography | Hexanes/Ethyl Acetate | A widely used eluent system for separating compounds of moderate polarity.[1] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Oily/Tacky Product | Residual solvent, impurities inhibiting crystallization | High vacuum drying, trituration with a non-polar solvent, column chromatography.[1] |
| Low Yield | Incomplete reaction, side reactions, purification losses | Monitor reaction to completion by TLC, optimize reaction conditions, careful purification.[1][2] |
| Persistent Impurities | Impurities with similar polarity to the product | Optimize recrystallization solvent system, perform column chromatography with an optimized eluent.[1] |
| Broad Melting Point | Presence of multiple impurities | Further purification via recrystallization or column chromatography. |
References
Technical Support Center: Synthesis of 1,7-Dimethylisatin
Welcome to the Technical Support Center for the synthesis of 1,7-dimethylisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this N-substituted isatin derivative.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for synthesizing 1,7-dimethylisatin?
A1: The Stolle synthesis is generally the most effective method for preparing N-substituted isatins like 1,7-dimethylisatin.[1] This approach involves the reaction of an N-substituted aniline, in this case, N,2-dimethylaniline, with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[2] The Sandmeyer synthesis, while common for other isatins, is not suitable for N-alkylated isatins as it requires a primary aniline to initiate the reaction.[3]
Q2: I'm observing a low yield in my Stolle synthesis of 1,7-dimethylisatin. What are the potential causes?
A2: Low yields in the Stolle synthesis can arise from several factors:
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Incomplete acylation: The initial reaction between N,2-dimethylaniline and oxalyl chloride may be incomplete.[1]
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Incomplete cyclization: The Lewis acid-catalyzed cyclization of the chlorooxalylanilide intermediate may not have gone to completion.[1]
-
Decomposition: The starting materials or intermediates may decompose under the reaction conditions.[1]
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Suboptimal reaction conditions: The choice of Lewis acid, reaction temperature, and solvent can significantly impact the yield.
Q3: What are the common side products I should be aware of during the synthesis of 1,7-dimethylisatin?
A3: Common side products in the Stolle synthesis include:
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Unreacted starting materials: N,2-dimethylaniline and the chlorooxalylanilide intermediate may remain in the crude product.
-
Over-oxidation products: The methyl groups on the aromatic ring can be susceptible to oxidation, especially if harsh conditions are used, potentially leading to the formation of corresponding carboxylic acids.[4]
-
Tar-like substances: Decomposition of starting materials or intermediates can lead to the formation of polymeric, tar-like substances.[5]
Q4: How can I confirm the identity and purity of my 1,7-dimethylisatin product?
A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), are essential for unambiguous structure elucidation. The chemical shifts and coupling patterns of the aromatic protons and the two methyl groups will be distinct for 1,7-dimethylisatin. Comparing the obtained spectra with reference data is the most reliable method for identification. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
Troubleshooting Guides
Low Yield of 1,7-Dimethylisatin
| Potential Cause | Recommended Solutions |
| Incomplete Acylation | - Use a slight excess of oxalyl chloride.[1]- Ensure the reaction is conducted under strictly anhydrous conditions, as oxalyl chloride reacts with water.[1] |
| Incomplete Cyclization | - Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O).[1]- Ensure the chlorooxalylanilide intermediate is completely dry before this step.[1]- Adjust the reaction temperature; both insufficient and excessive heat can be detrimental. |
| Product Loss During Workup | - Carefully control the pH during aqueous washes to prevent loss of the product.- Use a minimal amount of solvent for recrystallization to avoid product loss.[4] |
Formation of Impurities
| Issue | Potential Cause(s) | Recommended Solutions |
| Presence of Starting Material | Incomplete reaction. | - Increase reaction time and/or temperature for the acylation and cyclization steps.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a Dark, Tar-like Substance | Decomposition of starting materials or intermediates under harsh acidic conditions. | - Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.[1]- Add reagents in a controlled manner to avoid exothermic reactions. |
| Over-oxidation of Methyl Groups | Reaction conditions are too harsh. | - Use milder Lewis acids or reaction conditions for the cyclization step.- Avoid prolonged reaction times at high temperatures.[4] |
Experimental Protocols
Stolle Synthesis of 1,7-Dimethylisatin
This is a generalized protocol and may require optimization for specific laboratory conditions.
Step 1: Acylation of N,2-dimethylaniline
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In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N,2-dimethylaniline (1.0 eq) in an anhydrous inert solvent (e.g., dichloromethane or diethyl ether).
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Cool the solution in an ice bath.
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Slowly add oxalyl chloride (1.1 eq) to the cooled solution with stirring.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate.
Step 2: Cyclization to 1,7-dimethylisatin
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In a separate flask under an inert atmosphere, suspend a Lewis acid (e.g., aluminum chloride, 1.2 eq) in a dry, high-boiling inert solvent (e.g., carbon disulfide or nitrobenzene).[1]
-
Carefully add the crude, dry chlorooxalylanilide intermediate from Step 1 to the Lewis acid suspension.
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Heat the reaction mixture to the appropriate temperature to effect cyclization, monitoring by TLC.
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After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice and acid (e.g., dilute HCl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 1,7-dimethylisatin.
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Purify the crude product by recrystallization or column chromatography.[4]
Visualized Workflows and Pathways
Caption: Stolle synthesis of 1,7-dimethylisatin.
Caption: Potential side reactions in Stolle synthesis.
References
Technical Support Center: Synthesis of 1,7-dimethyl-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis of 1,7-dimethyl-1H-indole-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this synthesis.
The synthesis of this compound is typically achieved in a two-step process. First, 7-methyl-1H-indole-2,3-dione is synthesized from 2,6-dimethylaniline via the Sandmeyer isatin synthesis. This is followed by the N-methylation of the 7-methylisatin intermediate to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy is a two-step synthesis. The first step is the Sandmeyer isatin synthesis, which uses 2,6-dimethylaniline as a starting material to create 7-methyl-1H-indole-2,3-dione. The second step involves the N-alkylation (specifically, methylation) of the nitrogen at the 1-position of the 7-methylisatin intermediate to produce this compound.
Q2: Why is 2,6-dimethylaniline used as the starting material for the Sandmeyer synthesis?
A2: The Sandmeyer isatin synthesis is a cyclization reaction. The positions of the substituents on the final isatin ring are determined by the substitution pattern of the initial aniline. To obtain a methyl group at the 7-position of the isatin, a methyl group is required at the 2-position of the aniline. Therefore, 2,6-dimethylaniline is the appropriate precursor for 7-methylisatin.
Q3: Can I perform the N-methylation before the Sandmeyer synthesis?
A3: While it is chemically possible to start with N-methyl-2,6-dimethylaniline, the Sandmeyer reaction conditions are harsh and can potentially lead to demethylation or other side reactions. The more reliable and higher-yielding approach is to first form the isatin ring and then perform the N-methylation under milder conditions.
Q4: What are the key safety precautions for this synthesis?
A4: The Sandmeyer synthesis involves the use of corrosive concentrated acids like sulfuric acid and should be handled with extreme care in a well-ventilated fume hood. The reaction can be exothermic, especially during the cyclization step, and requires careful temperature control to prevent charring.[1] Methylating agents used in the second step, such as methyl iodide, are toxic and should also be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guides
This section is divided into the two main stages of the synthesis.
Part 1: Sandmeyer Synthesis of 7-methyl-1H-indole-2,3-dione
Issue 1: Low or No Yield of the Isonitrosoacetanilide Intermediate
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Question: I am not getting a good precipitate of the N-(2,6-dimethylphenyl)-2-(hydroxyimino)acetamide intermediate. What could be the issue?
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Possible Causes & Solutions:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reagents were added in the correct stoichiometry and that the reaction was allowed to proceed for the recommended time.
-
Temperature: The temperature of the reaction is crucial. Ensure it is maintained within the optimal range as specified in the protocol.
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pH: The acidity of the reaction medium is important for the formation of the intermediate. Check the pH and adjust if necessary.
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Salting Out: The use of sodium sulfate is to help precipitate the product.[1] Ensure that a saturated solution was used.
-
Issue 2: Low Yield or Charring during Cyclization to 7-methylisatin
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Question: During the addition of the isonitrosoacetanilide to concentrated sulfuric acid, the mixture turned black, and I obtained a very low yield of the desired product. How can I prevent this?
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Possible Causes & Solutions:
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Temperature Control: This is the most critical parameter. The reaction is highly exothermic. The temperature must be strictly controlled, typically between 60-70°C.[1] Pre-warming the acid and adding the intermediate in small portions with efficient stirring and external cooling is essential to prevent local overheating and subsequent charring.[1]
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Purity of Intermediate: The isonitrosoacetanilide intermediate must be completely dry.[1] Moisture can lead to a violent and uncontrollable reaction with concentrated sulfuric acid.
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Alternative Acid: For substrates that are poorly soluble in sulfuric acid, which can be the case for more substituted anilines, methanesulfonic acid can be a better alternative for the cyclization step as it may improve solubility and lead to a cleaner reaction.[2]
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Issue 3: Difficulty in Purifying the 7-methylisatin
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Question: My crude 7-methylisatin is a dark, impure solid. How can I purify it effectively?
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Possible Causes & Solutions:
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Recrystallization: Recrystallization from a suitable solvent like ethanol or glacial acetic acid is a common and effective method for purifying isatins.
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Base Wash: Isatins are acidic and can be dissolved in an aqueous base (like NaOH) and then re-precipitated by adding acid.[1] This can help remove non-acidic impurities. Filter the basic solution to remove any insoluble impurities before re-acidifying.
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Part 2: N-methylation of 7-methyl-1H-indole-2,3-dione
Issue 1: Incomplete N-methylation Reaction
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Question: My TLC analysis shows a significant amount of starting material (7-methylisatin) even after a prolonged reaction time. What is preventing the reaction from going to completion?
-
Possible Causes & Solutions:
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Insufficient Deprotonation: The N-H proton of the isatin must be removed by a base to form the nucleophilic anion. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) in at least a stoichiometric amount. For weaker bases like potassium carbonate, a slight excess may be beneficial.[3]
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Inactive Methylating Agent: Methylating agents like methyl iodide can degrade over time, especially with exposure to light. Use a fresh bottle of the reagent.[3]
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Reaction Temperature: While some N-alkylations proceed at room temperature, gentle heating (e.g., to 70°C) can increase the reaction rate.[3] However, excessive heat can promote side reactions. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]
-
Solvent: The reaction should be carried out in an anhydrous polar aprotic solvent such as DMF or DMSO to facilitate the formation of the isatin anion.[3]
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Issue 2: Formation of Side Products (O-methylation)
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Question: I am observing a side product that I suspect is the O-methylated isomer. How can I favor N-methylation?
-
Possible Causes & Solutions:
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Reaction Conditions: The formation of the O-alkylated product is generally favored by the use of silver salts as bases. The use of alkali metal carbonates or hydrides strongly favors N-alkylation.
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Solvent Polarity: N-alkylation is generally favored in polar aprotic solvents like DMF.
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Issue 3: Oily Product Instead of a Solid
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Question: After the workup, my final product is an oil and will not crystallize. What can I do?
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Possible Causes & Solutions:
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Residual Solvent: High-boiling point solvents like DMF can be difficult to remove completely. Try co-evaporation with a lower-boiling solvent like toluene or heptane under reduced pressure.[3]
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Purification: The oil may be a mixture of product and impurities. Purification by column chromatography on silica gel is often effective.
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Crystallization Technique: Try dissolving the oil in a minimal amount of a hot solvent in which the product is soluble and then slowly cooling it. If that fails, try adding a non-polar solvent (like hexane) dropwise to a solution of the oil in a more polar solvent (like ethyl acetate or dichloromethane) until turbidity is observed, then allow it to stand and crystallize.
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Data Presentation
Table 1: Comparison of Conditions for N-methylation of Isatin
| Protocol | Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Alkylation (Conventional) | Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 | [5] |
| Classical Alkylation (Microwave) | Methyl Iodide | K₂CO₃ | DMF | Not specified | 3 min | 95 | [5] |
| Phase-Transfer Catalysis (PTC)* | Alkyl Bromide | K₂CO₃ / TBAB** | DMF | Room Temp | 48 h | ~80 | [5] |
*Data for long-chain alkyl bromides; provides a reference for PTC conditions. **TBAB: Tetrabutylammonium bromide
Experimental Protocols
Protocol 1: Synthesis of 7-methyl-1H-indole-2,3-dione
This protocol is adapted from the standard Sandmeyer isatin synthesis.[1][2][6]
Step A: Formation of N-(2,6-dimethylphenyl)-2-(hydroxyimino)acetamide
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In a large flask, prepare a solution of sodium sulfate (190 g) in water (750 mL) and heat to 45°C.
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Add 2,6-dimethylaniline (50 g, 0.41 mol) to the warm solution.
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In a separate beaker, dissolve chloral hydrate (75 g, 0.45 mol) in water (150 mL). Add this solution to the aniline mixture.
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Prepare a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in water (300 mL). Add this solution slowly to the reaction mixture.
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Heat the mixture to boiling and continue to boil for 1-2 minutes until the intermediate begins to precipitate.
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Cool the mixture in an ice bath to complete the precipitation.
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Collect the solid intermediate by vacuum filtration, wash with cold water, and dry thoroughly in a desiccator.
Step B: Cyclization to 7-methyl-1H-indole-2,3-dione
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In a flask equipped with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (300 g) to 50°C.
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Add the dry N-(2,6-dimethylphenyl)-2-(hydroxyimino)acetamide from Step A in small portions to the stirred sulfuric acid, ensuring the temperature is maintained between 60°C and 70°C. Use an ice bath to control the temperature as needed.
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After the addition is complete, heat the mixture to 80°C and hold for 10 minutes.
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Carefully pour the hot reaction mixture onto crushed ice (1.5 kg).
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Allow the ice to melt, and then collect the precipitated crude 7-methylisatin by vacuum filtration.
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Wash the solid with copious amounts of cold water until the washings are neutral.
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Purify the crude product by recrystallization from ethanol or glacial acetic acid.
Protocol 2: Synthesis of this compound
This protocol is based on standard N-alkylation procedures for isatins.[4][5]
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In a round-bottom flask, dissolve 7-methyl-1H-indole-2,3-dione (10 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Add anhydrous potassium carbonate (1.5 g, 11 mmol).
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Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (0.75 mL, 12 mmol) dropwise to the suspension.
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Heat the reaction mixture to 70°C and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with water and dry it.
-
If necessary, purify the product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree for Sandmeyer Cyclization
Caption: A decision tree for troubleshooting the Sandmeyer cyclization step.
References
Stability of 1,7-dimethylisatin under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1,7-dimethylisatin under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1,7-dimethylisatin?
A1: Like other N-substituted isatin derivatives, 1,7-dimethylisatin is susceptible to degradation under certain conditions. The primary concerns are hydrolysis of the amide bond in the five-membered ring, particularly under basic conditions, and oxidation of the isatin core. Thermal and photolytic degradation should also be considered during storage and handling.
Q2: How does the stability of 1,7-dimethylisatin compare to unsubstituted isatin?
A2: The N-alkylation in 1,7-dimethylisatin, specifically the methyl group at the N-1 position, can influence its stability. N-alkylation can reduce the lability of the isatin nucleus towards bases compared to unsubstituted isatin, but it does not completely prevent base-catalyzed hydrolysis.[1]
Q3: What are the likely degradation products of 1,7-dimethylisatin?
A3: Under hydrolytic conditions, the primary degradation product is expected to be the corresponding N-methylisamic acid derivative, resulting from the cleavage of the C2-N1 bond.[2] Oxidative conditions may lead to the formation of N-methylisatoic anhydride analogs.[3][4]
Q4: Are there any specific storage recommendations for 1,7-dimethylisatin?
A4: To minimize degradation, 1,7-dimethylisatin should be stored in a cool, dry, and dark place. Inert atmosphere storage is recommended for long-term stability to prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected reaction outcomes or low yields in basic media.
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Symptom: When using 1,7-dimethylisatin as a starting material in reactions involving basic catalysts (e.g., NaOH, KOH), you observe the formation of a polar, water-soluble byproduct and a lower than expected yield of the desired product.
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Possible Cause: 1,7-dimethylisatin is likely undergoing base-catalyzed hydrolysis, leading to the opening of the lactam ring to form the corresponding N-methylisamic acid derivative.[2]
-
Troubleshooting Steps:
-
Use a non-nucleophilic base: If possible, substitute strong nucleophilic bases with weaker, non-nucleophilic organic bases (e.g., triethylamine, DIPEA).
-
Lower the reaction temperature: Perform the reaction at a lower temperature to minimize the rate of the degradation reaction.
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Reduce reaction time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Anhydrous conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water is a reactant in the hydrolysis.
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Issue 2: Discoloration or appearance of impurities in 1,7-dimethylisatin upon storage.
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Symptom: The 1,7-dimethylisatin powder, which is typically a crystalline solid, shows signs of discoloration (e.g., darkening) or the presence of additional spots on a TLC analysis after a period of storage.
-
Possible Cause: This could be due to oxidation or photolytic degradation, especially if the compound has been exposed to air and light.
-
Troubleshooting Steps:
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Repurify the material: If degradation is suspected, repurify a small sample by recrystallization or column chromatography to see if the original properties can be restored.
-
Improve storage conditions: Store the compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from light, oxygen, and moisture.
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Analytical verification: Use analytical techniques like HPLC or LC-MS to identify and quantify the impurities.[5][6]
-
Data Presentation
Table 1: Predicted Stability of 1,7-Dimethylisatin Under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Likely Degradation Product(s) |
| Acidic Hydrolysis | Moderately Stable | Ring-opening may occur under harsh conditions (e.g., strong acid, high temperature). |
| Basic Hydrolysis | Labile | N-methylisamic acid derivative.[2] |
| Oxidation | Moderately Labile | N-methylisatoic anhydride derivative.[3][4] |
| Reduction | Stable (carbonyls can be reduced) | Reduction of the C3-carbonyl to a hydroxyl group is possible with reducing agents like NaBH4.[7][8] |
| Thermal | Generally Stable | Decomposition temperature should be determined by thermal analysis (e.g., DSC/TGA). |
| Photolytic | Potentially Labile | Degradation pathway not well-defined, dependent on wavelength and intensity. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for assessing the stability of 1,7-dimethylisatin under various stress conditions.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of 1,7-dimethylisatin in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at room temperature for 4 hours.
-
Neutralize with 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation (Solid State):
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Place a known amount of solid 1,7-dimethylisatin in a hot air oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in the initial solvent to prepare a solution of known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 1,7-dimethylisatin (1 mg/mL) to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for the analysis of 1,7-dimethylisatin and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the proportion of B to elute more non-polar compounds. A typical gradient might be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of 1,7-dimethylisatin).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijlpr.com [ijlpr.com]
- 7. youtube.com [youtube.com]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 1,7-Dimethylisatin Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-dimethylisatin. The information provided is designed to help identify and mitigate the formation of byproducts in common reactions involving this compound.
Disclaimer: Limited specific data exists for 1,7-dimethylisatin. The information presented here is largely based on established knowledge of closely related isatin derivatives, such as 7-methylisatin and 6,7-dimethylisatin. Researchers should use this as a guide and optimize conditions for their specific reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 1,7-dimethylisatin, and what are the likely byproducts?
A1: 1,7-Dimethylisatin is typically synthesized through the N-alkylation of 7-methylisatin. The initial 7-methylisatin is often prepared via the Sandmeyer isatin synthesis starting from 2-methylaniline. During the Sandmeyer synthesis of the 7-methylisatin precursor, several byproducts can form, leading to a complex reaction mixture and reduced yields.
Common byproducts in the synthesis of the 7-methylisatin precursor include:
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Isatin Oxime: Formed when hydroxylamine, a reagent in the reaction, reacts with the C3-carbonyl group of the isatin product.
-
Over-oxidation Products: The methyl group at the 7-position is susceptible to oxidation during the acid-catalyzed cyclization, which can lead to the formation of the corresponding carboxylic acid.
-
Phenolic Impurities: Hydrolysis of the diazonium salt intermediate can result in the formation of phenolic byproducts.
-
Protodeamination Products: The diazonium group can be replaced by a hydrogen atom, leading to a deaminated byproduct.
Q2: I am observing a significant amount of an unexpected side product during the N-methylation of 7-methylisatin to form 1,7-dimethylisatin. What is it and how can I prevent it?
A2: A common byproduct in the N-alkylation of isatins is the O-alkylated product. The isatin anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. This can lead to the formation of the O-methylated isomer, 7-methyl-2-methoxy-indol-3-one.
To minimize O-alkylation:
-
Choice of Base and Solvent: The solvent can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.
-
Counter-ion: The nature of the counter-ion from the base can also play a role.
-
Temperature: Lowering the reaction temperature may favor N-alkylation.
Q3: My reaction of 1,7-dimethylisatin with a nucleophile is giving a low yield and multiple spots on TLC. What could be the issue?
A3: Reactions at the C3-carbonyl of 1,7-dimethylisatin are common. Low yields and multiple products can arise from several factors:
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Steric Hindrance: The methyl group at the 7-position may sterically hinder the approach of bulky nucleophiles to the C3-carbonyl.
-
Ring-opening: Under strongly basic or acidic conditions, the amide bond in the isatin ring can be hydrolyzed, leading to ring-opened byproducts.
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Self-condensation: Under certain conditions, isatins can undergo self-condensation reactions.
-
Decomposition: 1,7-Dimethylisatin may be unstable under the reaction conditions, leading to degradation products.
Troubleshooting Guides
Low Yield in N-methylation of 7-Methylisatin
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete deprotonation of 7-methylisatin. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions as moisture will quench the base. |
| Low reactivity of methylating agent. | Use a more reactive methylating agent (e.g., methyl iodide or dimethyl sulfate). | |
| Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction by TLC. | |
| Formation of O-methylated byproduct | Reaction conditions favor O-alkylation. | Use a polar aprotic solvent like DMF. Consider using the pre-formed sodium salt of 7-methylisatin. |
| Complex mixture of products | Decomposition of starting material or product. | Perform the reaction at a lower temperature. Ensure the purity of starting materials and solvents. |
Byproduct Formation in Reactions at the C3-Carbonyl of 1,7-Dimethylisatin
| Symptom | Possible Byproduct | Suggested Mitigation Strategy |
| A more polar spot on TLC, mass corresponding to addition of water. | Ring-opened product (hydrolysis). | Use anhydrous solvents and reagents. Avoid strongly acidic or basic conditions if possible. |
| A higher molecular weight byproduct detected by MS. | Self-condensation product. | Lower the reaction temperature. Use a more dilute solution. |
| Darkening of the reaction mixture and multiple unidentifiable spots. | Decomposition. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Lower the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of 7-Methylisatin via Sandmeyer Reaction (Precursor to 1,7-Dimethylisatin)
This protocol is a general procedure and may require optimization.
Step 1: Formation of isonitroso-N-(2-methylphenyl)acetamide
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In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (2.2 eq) in water.
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Add a solution of 2-methylaniline (1.0 eq) in water containing hydrochloric acid.
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Add sodium sulfate to the mixture.
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Heat the reaction mixture to reflux (approximately 90 °C) for about 2 hours.
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Cool the mixture to allow the isonitroso-N-(2-methylphenyl)acetamide intermediate to precipitate.
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Filter the solid, wash with water, and dry.
Step 2: Cyclization to 7-Methylisatin
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Carefully add the dried isonitroso-N-(2-methylphenyl)acetamide from Step 1 to pre-warmed concentrated sulfuric acid (or polyphosphoric acid) at around 65 °C.
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Maintain the temperature and stir for approximately 30 minutes.
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Pour the reaction mixture onto crushed ice to precipitate the crude 7-methylisatin.
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Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: N-methylation of 7-Methylisatin to Synthesize 1,7-Dimethylisatin
This is a general protocol for N-alkylation and should be optimized.
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In a round-bottom flask, dissolve 7-methylisatin (1 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF).
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Add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq) portion-wise at 0 °C.
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Stir the mixture for 30 minutes at room temperature.
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Cool the mixture to 0 °C and add a methylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction by adding cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Workflow for the Sandmeyer synthesis of 7-methylisatin.
Caption: Troubleshooting workflow for N-methylation of 7-methylisatin.
Technical Support Center: Synthesis of 1,7-dimethyl-1H-indole-2,3-dione
This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 1,7-dimethyl-1H-indole-2,3-dione (also known as 1,7-dimethylisatin). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and adaptable methods for the synthesis of this compound are the Sandmeyer isatin synthesis and the Stolle isatin synthesis. The Sandmeyer synthesis involves the reaction of 2,3-dimethylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid. The Stolle synthesis utilizes the reaction of N-methyl-2-methylaniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction conditions. Generally, yields for substituted isatins can range from moderate to good. For a well-optimized Sandmeyer synthesis of a dimethylisatin, yields can be in the range of 60-80%.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including:
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Melting Point: Compare the observed melting point with the literature value.
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Spectroscopy:
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¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the methyl groups.
-
FTIR: To identify the characteristic carbonyl and N-H functional groups.
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Mass Spectrometry: To confirm the molecular weight of the compound.
-
-
Chromatography (TLC, HPLC): To assess the purity of the sample.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the isonitroso-N-(2,3-dimethylphenyl)acetamide intermediate (Sandmeyer). | - Ensure high purity of 2,3-dimethylaniline, chloral hydrate, and hydroxylamine hydrochloride. - Optimize the reaction time and temperature for the condensation step. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incomplete cyclization of the intermediate. | - Ensure the intermediate is completely dry before adding to the acid. - Use a sufficient excess of strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). - Maintain the appropriate temperature during cyclization (typically 60-80°C).[1] | |
| Incomplete acylation or cyclization (Stolle). | - Use a slight excess of oxalyl chloride for the acylation step. - Ensure anhydrous conditions are maintained throughout the reaction. - Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄) and the reaction temperature for the cyclization step.[1] | |
| Formation of a Dark, Tarry Substance | Decomposition of starting materials or intermediates under strong acidic and high-temperature conditions. | - Ensure the complete dissolution of the aniline starting material before proceeding with the reaction.[1] - Add the intermediate to the strong acid in small portions with efficient stirring and cooling to control the exothermic reaction. - Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[1] |
| Product is Contaminated with Side-Products | Formation of isatin oxime. | This is a common byproduct in the Sandmeyer synthesis.[1] Consider adding a "decoy agent" such as an aldehyde or ketone during the workup to react with any unreacted hydroxylamine. |
| Sulfonation of the aromatic ring. | This can occur during the acid-catalyzed cyclization. Use the minimum effective concentration of sulfuric acid and avoid excessively high temperatures.[1] | |
| Over-oxidation of the methyl groups. | This can be a problem, especially with strong oxidizing conditions. If using a method involving oxidation, carefully control the stoichiometry of the oxidizing agent and the reaction temperature. | |
| Difficulty in Purifying the Product | Presence of highly polar impurities. | - Wash the crude product thoroughly with cold water to remove residual acid. - Recrystallization from a suitable solvent (e.g., glacial acetic acid, ethanol, or a mixture of ethanol and water) is often effective. |
| Co-precipitation of isomers or byproducts. | If recrystallization is insufficient, column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) may be necessary to achieve high purity. |
Experimental Protocols
Key Experiment: Sandmeyer Synthesis of this compound
This protocol is a general guideline and may require optimization.
Part A: Synthesis of isonitroso-N-(2,3-dimethylphenyl)acetamide (Intermediate)
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In a suitable flask, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate in water.
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Add a solution of 2,3-dimethylaniline (1 equivalent) in hydrochloric acid.
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Add a solution of hydroxylamine hydrochloride (1.5 equivalents).
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Heat the mixture to reflux for a specified time until the reaction is complete, monitoring by TLC.
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Cool the reaction mixture in an ice bath to precipitate the intermediate.
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Filter the solid, wash thoroughly with cold water, and dry completely.
Part B: Cyclization to this compound
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Carefully add the dried isonitroso-N-(2,3-dimethylphenyl)acetamide in small portions to pre-warmed concentrated sulfuric acid (or polyphosphoric acid) at approximately 60-70°C with vigorous stirring.
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Maintain the temperature and continue stirring for about 30 minutes after the addition is complete.
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Carefully pour the reaction mixture onto crushed ice.
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Filter the precipitated crude this compound.
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Wash the solid thoroughly with cold water to remove any residual acid.
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Dry the crude product.
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Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for low yield in 1,7-dimethylisatin synthesis.
References
Technical Support Center: Characterization of 1,7-Dimethylisatin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-dimethylisatin derivatives. The information is tailored to address common challenges encountered during the synthesis, purification, and characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing 1,7-dimethylisatin?
A1: The synthesis of 1,7-dimethylisatin, which involves the N-methylation of 7-methylisatin, presents several common challenges:
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Low Yields: Incomplete deprotonation of the isatin nitrogen, degradation of the methylating agent, or unfavorable reaction kinetics can lead to low product yields. Electron-donating groups like the methyl group at the 7-position can sometimes slow down the N-alkylation reaction.
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Side Reactions: The isatin anion is an ambident nucleophile, which can lead to O-methylation as a side product, forming 7-methyl-2-methoxy-indol-3-one. Under strongly basic conditions, side reactions at the carbonyl groups can also occur.[1]
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Formation of Oily or Gummy Products: The final product may appear as an oil or a persistent gum, making isolation and purification difficult. This is often due to residual high-boiling solvents like DMF or the presence of impurities that inhibit crystallization.[1][2]
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Difficult Purification: The polarity of 1,7-dimethylisatin can be very similar to that of the starting material, 7-methylisatin, and other byproducts, complicating purification by column chromatography.[2]
Q2: Which methylating agent is best for the synthesis of 1,7-dimethylisatin?
A2: Both methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are effective for the N-methylation of isatins.[1]
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Methyl Iodide: It is highly reactive and commonly used. However, it is volatile and light-sensitive, requiring careful handling and storage.[1]
-
Dimethyl Sulfate: This reagent is less volatile but is highly toxic and must be handled with extreme caution.[1]
The choice often depends on the specific reaction conditions, available safety equipment, and the reactivity of the 7-methylisatin substrate.
Q3: How can I monitor the progress of the N-methylation reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting material (7-methylisatin) and the product (1,7-dimethylisatin). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q4: What are the expected spectroscopic signatures for 1,7-dimethylisatin?
A4: While specific experimental data for 1,7-dimethylisatin is not widely published, the expected spectroscopic characteristics can be predicted based on the isatin scaffold and related derivatives.
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¹H NMR: Expect signals for the two methyl groups (one on the nitrogen and one on the aromatic ring), and three aromatic protons. The N-CH₃ signal will likely be a singlet around 3.2-3.5 ppm. The aromatic methyl group will appear as a singlet around 2.3-2.5 ppm. The aromatic protons will show characteristic splitting patterns in the range of 6.8-7.8 ppm.
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¹³C NMR: Expect signals for the two carbonyl carbons (C2 and C3) in the range of 158-185 ppm. The N-methyl carbon should appear around 25-30 ppm, and the aromatic methyl carbon around 15-20 ppm. Aromatic carbons will resonate in the 110-150 ppm region.
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Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z 175. The fragmentation pattern will likely involve the loss of CO (m/z 147) and subsequent fragmentation of the indole ring.
Troubleshooting Guides
Issue 1: Low Yield of 1,7-Dimethylisatin
| Possible Cause | Solution |
| Incomplete Deprotonation | Use a sufficiently strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO). Ensure at least a stoichiometric amount of base is used; a slight excess is often beneficial.[1] |
| Inactive Methylating Agent | Use a fresh, properly stored bottle of methyl iodide or dimethyl sulfate. Methyl iodide is particularly susceptible to degradation by light.[1] |
| Suboptimal Reaction Temperature | Gently heating the reaction mixture (e.g., to 70 °C) can increase the reaction rate. However, excessive heat can promote side reactions. Microwave-assisted synthesis can also be an effective way to reduce reaction times and improve yields.[1] |
| Side Reactions | To minimize O-alkylation, use a moderately strong base like K₂CO₃. If using a very strong base like NaH, add it slowly at a low temperature. To avoid reactions involving the solvent, consider using an alternative to DMSO if side products are observed.[1] |
Issue 2: Product is an Oil or Gum
| Possible Cause | Solution |
| Residual High-Boiling Solvent (e.g., DMF) | Remove residual solvent by azeotropic distillation with toluene or heptane under reduced pressure. High vacuum drying for an extended period may also be effective.[2] |
| Presence of Impurities | Purify the product using column chromatography. If the product is still an oil after chromatography, impurities may still be present. Re-purification with a different solvent system may be necessary. |
| Product is Inherently an Oil | Some N-alkylated isatins have low melting points and exist as oils at room temperature. If the product is pure (confirmed by NMR), it can be used in subsequent steps as an oil.[1] |
| Inhibited Crystallization | Induce crystallization by trituration. Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) and scratch the inside of the flask with a glass rod.[2] |
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for 1,7-Dimethylisatin
Disclaimer: These are predicted values based on isatin and its derivatives. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 3.2 - 3.5 | Singlet |
| 7-CH₃ | 2.3 - 2.5 | Singlet |
| Aromatic H | 6.8 - 7.8 | Multiplet |
Table 2: Predicted Mass Spectrometry Fragmentation for 1,7-Dimethylisatin (EI)
Disclaimer: These are predicted fragmentation patterns. Actual results may differ based on instrumentation and conditions.
| m/z | Possible Fragment |
| 175 | [M]⁺ |
| 147 | [M-CO]⁺ |
| 119 | [M-2CO]⁺ |
| 91 | Further fragmentation |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of 7-Methylisatin
Materials:
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7-Methylisatin
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Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve 7-methylisatin (1 equivalent) in anhydrous DMF.
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Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
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Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 70 °C and monitor its progress by TLC.
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After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.[1]
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of 1,7-dimethylisatin.
Caption: A logical workflow for troubleshooting common issues in 1,7-dimethylisatin synthesis.
Caption: Simplified signaling pathways for the anticancer activity of isatin derivatives.
References
Technical Support Center: 1,7-Dimethylisatin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,7-dimethylisatin.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of 1,7-dimethylisatin synthesis: the formation of the 7-methylisatin core and the subsequent N-methylation.
Stage 1: Synthesis of 7-Methylisatin Core (e.g., via Sandmeyer Synthesis)
The Sandmeyer synthesis is a common route to isatins, involving the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[1] For 7-methylisatin, the starting material would be 2-methylaniline.
Problem 1: Low Yield of 7-Methylisatin
| Possible Cause | Recommended Solution |
| Incomplete formation of the isonitroso-N-(2-methylphenyl)acetamide intermediate. | - Ensure high purity of starting materials (2-methylaniline, chloral hydrate, hydroxylamine HCl).[2] - Optimize reaction time and temperature for the condensation step. Monitor reaction progress by TLC.[2] |
| Incomplete cyclization of the intermediate. | - Ensure the intermediate is completely dry before adding to the acid. - Use an appropriate acid catalyst. While sulfuric acid is common, polyphosphoric acid (PPA) can sometimes improve yields and minimize side reactions like sulfonation.[3][4] - Control the temperature of the cyclization reaction carefully; it is often exothermic.[2][5] |
| Tar formation. | - Ensure the aniline starting material is fully dissolved before proceeding.[2] - Maintain the lowest possible temperature that allows for a reasonable reaction rate.[2] |
| Product loss during work-up and purification. | - Use minimal solvent for recrystallization to avoid product loss.[4] - If recrystallization is ineffective, consider column chromatography for purification.[2] |
Problem 2: Formation of 5-Methylisatin Isomer (Poor Regioselectivity)
The cyclization of the intermediate from 2-methylaniline can potentially lead to the formation of the undesired 5-methylisatin isomer.[4]
| Possible Cause | Recommended Solution |
| Reaction conditions favoring the 5-isomer. | - The choice of acid catalyst can influence regioselectivity. Experiment with different acids (e.g., H₂SO₄, PPA, methanesulfonic acid).[3][4] - Vary the cyclization temperature. The kinetic versus thermodynamic product distribution can be temperature-dependent.[4] |
| Difficulty in separating isomers. | - If a mixture is obtained, separation can be achieved by column chromatography or high-speed counter-current chromatography.[4] |
Problem 3: Presence of Impurities
| Possible Cause | Recommended Solution |
| Formation of isatin oxime. | This common byproduct can be minimized by adding a "decoy agent" like an aldehyde or ketone during the reaction quenching or extraction phase.[2] |
| Sulfonation of the aromatic ring. | Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[2] |
| Unreacted starting materials. | Optimize reaction time and stoichiometry of reagents. Monitor the reaction by TLC to ensure full conversion. |
Stage 2: N-Methylation of 7-Methylisatin
This step involves the alkylation of the nitrogen atom of the 7-methylisatin core.
Problem 1: Low Yield of 1,7-Dimethylisatin
| Possible Cause | Recommended Solution |
| Incomplete deprotonation of 7-methylisatin. | - Use a suitable base (e.g., K₂CO₃, NaH, CaH₂) and ensure anhydrous conditions.[6] - The choice of solvent is crucial; dry DMF is commonly used.[6][7] |
| Ineffective alkylating agent. | - Use a reactive methylating agent such as methyl iodide or dimethyl sulfate.[6] |
| Side reactions. | - O-alkylation can sometimes occur. The reaction conditions (solvent, base, temperature) can be optimized to favor N-alkylation. |
| Product is an oil or difficult to solidify. | - Ensure all solvent (e.g., DMF) is removed after reaction, possibly by co-evaporation with a higher boiling point solvent like toluene and then placing under high vacuum.[8] - Trituration (scraping the oil with a non-solvent like hexane) can sometimes induce crystallization.[8] |
Problem 2: Incomplete Reaction
| Possible Cause | Recommended Solution |
| Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC. - Gently heating the reaction may be necessary, but be cautious of potential side reactions. |
| Deactivation of reagents. | - Ensure all reagents are pure and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive bases like NaH. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-methylisatin?
A1: The most frequently employed methods are the Sandmeyer, Stolle, and Gassman isatin syntheses.[1][4] Each has its own advantages and challenges regarding starting materials and reaction conditions.
Q2: How can I confirm the regiochemistry of my product to ensure I have 7-methylisatin and not 5-methylisatin?
A2: The most reliable method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra of 7-methylisatin and 5-methylisatin will show distinct chemical shifts and coupling patterns for the aromatic protons and the methyl group. Comparing the obtained spectra with literature data is essential for unambiguous identification.[4]
Q3: My N-methylation reaction of 7-methylisatin is complete by TLC, but after work-up, I get an oil that won't solidify. What should I do?
A3: This is a common issue, often due to residual solvent (like DMF) or the product being a low-melting solid or an oil at room temperature.[8] First, ensure all solvent is removed under high vacuum. If it remains an oil, try trituration with a non-solvent like hexane or pentane. If that fails, purification by column chromatography may be necessary to remove any impurities that are inhibiting crystallization.[8]
Q4: Can I perform the N-methylation and the isatin synthesis in one pot?
A4: Generally, the synthesis of 1,7-dimethylisatin is a two-step process: formation of the 7-methylisatin core followed by N-methylation. Direct synthesis from N-methyl-2-methylaniline is often a multi-step procedure with moderate to low yields.[6] A stepwise approach allows for better control and purification of the intermediates.
Experimental Protocols
Generalized Sandmeyer Synthesis of 7-Methylisatin
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Isonitroso-N-(2-methylphenyl)acetamide
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate in water.
-
Add a solution of 2-methylaniline (1.0 eq) in water containing hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride (2.2 eq).
-
Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter the precipitated intermediate.
-
Wash the solid with water and dry thoroughly.[2]
Step 2: Cyclization to 7-Methylisatin
-
Carefully add the dried isonitroso-N-(2-methylphenyl)acetamide from Step 1 in small portions to pre-warmed concentrated sulfuric acid (or polyphosphoric acid) at approximately 65-75°C.[4][5]
-
Maintain the temperature and stir for about 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 7-methylisatin.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[4]
Generalized N-Methylation of 7-Methylisatin
-
Dissolve 7-methylisatin (1.0 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture for a short period at room temperature.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,7-dimethylisatin.
-
Purify the product by recrystallization or column chromatography.[8]
Visualizations
Caption: Troubleshooting workflow for the synthesis of 1,7-dimethylisatin.
Caption: Logical flow of the Sandmeyer synthesis for 7-methylisatin.
References
Validation & Comparative
Comparative Cytotoxicity of Dimethylisatin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various dimethylisatin derivatives based on available experimental data. While a direct comparative study of dimethylisatin isomers is not extensively available in the current literature, this guide summarizes the cytotoxic activities of several reported derivatives, details the experimental protocols for key assays, and visualizes relevant experimental workflows and biological pathways.
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties. The substitution pattern on the isatin core, particularly the addition of methyl groups, plays a crucial role in modulating this biological activity. This guide focuses on the cytotoxic effects of dimethylisatin derivatives, offering a comparative overview of their performance in various biological assays.
Data Presentation: Cytotoxicity of Dimethylisatin Derivatives
The cytotoxic potential of various dimethyl-substituted isatin derivatives has been evaluated using different assay systems. The following table summarizes the reported half-maximal lethal dose (LD50) and half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects. It is important to note that the data is derived from studies on derivatives of dimethylisatin, not a direct comparison of the dimethylisatin isomers themselves.
| Derivative Type | Specific Derivative | Test System/Cell Line | Cytotoxicity Metric | Value | Reference |
| Thiosemicarbazone | 5',7'-Dimethylisatin-3-thiosemicarbazone | Brine shrimp | LD50 | 52 ppm | [1] |
| Thiazolotriazinoindole | A 4-ring heterocyclic derivative of dimethylisatin | Brine shrimp | LD50 | 22 ppm | [1] |
| Thiazolotriazinoindole | A 3-ring heterocyclic derivative of dimethylisatin | Brine shrimp | LD50 | 24 ppm | [1] |
| Phenylthiazole | A dimethylisatin derivative with a p-methoxy phenylthiazole moiety | Brine shrimp | LD50 | 31 ppm | [1] |
| Phenylthiazole | A dimethylisatin derivative with a p-bromo phenylthiazole moiety | Brine shrimp | LD50 | 36 ppm | [1] |
| Schiff Base | 3-(4-(dimethylamino)benzylideneamino)-4,5-dimethyl-1H-indole-2,3-dione | MCF-7 (Breast) | IC50 | 8.5 µM | [2] |
| Schiff Base | 3-(4-hydroxy-3-methoxybenzylideneamino)-4,5-dimethyl-1H-indole-2,3-dione | MCF-7 (Breast) | IC50 | 12.3 µM | [2] |
| Thiosemicarbazone | N-ethyl-2-(4,5-dimethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide | C6 (Glioma) | IC50 | 9.8 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of dimethylisatin derivative cytotoxicity.
Brine Shrimp Lethality Assay
This method is a simple, inexpensive, and rapid preliminary toxicity screen for bioactive compounds.
-
Hatching Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in a container filled with artificial seawater under constant aeration and illumination for 24-48 hours.
-
Preparation of Test Solutions: The test compounds (dimethylisatin derivatives) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made in artificial seawater to achieve the desired test concentrations.
-
Exposure: Ten to fifteen live brine shrimp nauplii are transferred into each vial containing the test solutions. A control group with the solvent and a blank with only seawater are also prepared.
-
Incubation and Observation: The vials are maintained under illumination for 24 hours. After the incubation period, the number of dead nauplii in each vial is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LD50 value is determined using probit analysis or other appropriate statistical methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the dimethylisatin derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of dimethylisatin derivatives.
Generalized Signaling Pathway for Isatin Derivative-Induced Apoptosis
References
1,7-dimethylisatin vs other isatin derivatives in biological assays
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities. The substitution pattern on the isatin core is a critical determinant of the pharmacological effect, influencing potency and selectivity. This guide provides a comparative overview of 1,7-dimethylisatin and other isatin derivatives in various biological assays, supported by available experimental data. While specific comparative studies on 1,7-dimethylisatin are limited, this document collates existing data on dimethyl-substituted isatins and other relevant derivatives to offer insights into their potential.
Cytotoxicity and Anticancer Activity
Isatin derivatives are extensively investigated for their potential as anticancer agents, often acting through mechanisms like the induction of apoptosis.[1] The cytotoxic effects of various isatin derivatives have been evaluated against different cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
A study on the cytotoxicity of a series of "dimethyl-substituted isatin" derivatives was conducted using a brine shrimp lethality bioassay.[2][3] While the specific isomer was not mentioned, the study provides valuable data on the potential toxicity of a dimethylated isatin core. The results indicated that derivatization of the dimethylisatin core, particularly into multi-ring heterocyclic systems, significantly enhances cytotoxicity.
Table 1: Cytotoxicity of Dimethylisatin Derivatives against Brine Shrimp
| Compound | Description | LD50 (ppm) | Cytotoxicity Level |
| Dimethylisatin | Starting material | > 100 (inactive) | Inactive |
| Isatin thiosemicarbazone derivative | Schiff base of dimethylisatin | 40 | Moderately Active |
| 3-ring heterocyclic derivative | Cyclized derivative | 24 | Pronounced |
| 4-ring heterocyclic derivative | Further cyclized derivative | 22 | Pronounced |
| Thiazol-triazinoindole derivative | Complex heterocyclic system | High | High |
Data sourced from a study on the cytotoxicity of dimethylisatin and its heterocyclic derivatives. The specific isomer of dimethylisatin was not specified.[2][3]
For a broader context, the anticancer activities of other multi-substituted isatin derivatives have been reported with significant potency against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Various Isatin Derivatives
| Isatin Derivative | Cancer Cell Line | IC50 (µM) |
| Multi-substituted Isatin (4l) | K562 (Leukemia) | 1.75 |
| HepG2 (Hepatocellular Carcinoma) | 3.20 | |
| HT-29 (Colon Carcinoma) | 4.17 | |
| Isatin-hydrazone (4j) | MCF7 (Breast Adenocarcinoma) | 1.51 ± 0.09 |
| Isatin-hydrazone (4k) | MCF7 (Breast Adenocarcinoma) | 3.56 ± 0.31 |
| Isatin-fluoroquinazolinone hybrid (31) | MCF7 (Breast Adenocarcinoma) | 0.35 |
| bis-(indoline-2,3-dione) derivative (29) | MCF7 (Breast Adenocarcinoma) | 0.0028 |
This table presents data from multiple sources to illustrate the range of anticancer potencies achieved with different isatin scaffolds.[4][5][6]
Antimicrobial Activity
Table 3: Minimum Inhibitory Concentrations (MIC) of Selected Isatin-Thiazole Derivatives
| Compound | Escherichia coli ATCC 25922 (µg/mL) | MRSA ATCC 43300 (µg/mL) |
| 7b | 4 | >512 |
| 7d | 4 | >512 |
| 7f | 256 | 4 |
| Chloramphenicol (Standard) | 8 | 32 |
Data highlights the selective and potent activity of certain isatin derivatives against specific bacterial strains.[8]
Experimental Protocols
Brine Shrimp Lethality Bioassay
This assay is a simple, rapid, and cost-effective method for preliminary screening of cytotoxicity.[6][9][10]
Protocol:
-
Hatching Brine Shrimp: Brine shrimp eggs (Artemia salina) are hatched in a container with artificial seawater (3.8% w/v sea salt in distilled water) under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve the desired concentrations.
-
Exposure: Ten to fifteen live nauplii (brine shrimp larvae) are transferred into vials containing the test solutions at various concentrations.
-
Incubation and Observation: The vials are maintained under illumination. After 24 hours, the number of surviving shrimp is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LD50 (lethal dose for 50% of the population) is determined using probit analysis.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[1][11]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the isatin derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells), and the IC50 value is determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The antimicrobial compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Mechanisms of Action
A common mechanism of anticancer activity for isatin derivatives is the induction of apoptosis through the activation of caspases, a family of cysteine proteases that execute programmed cell death.[12][13][14][15][16]
The experimental workflow for determining cytotoxicity often involves a primary screen followed by more detailed mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity study of dimethylisatin and its heterocyclic derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives | MDPI [mdpi.com]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 1,7-Dimethylisatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,7-dimethylisatin analogs, focusing on their structure-activity relationships (SAR) in key therapeutic areas. While extensive research exists for the broader isatin class, this document collates available data on N-substituted and 7-methylated isatin derivatives to infer the SAR for 1,7-dimethylisatin analogs, a promising but less specifically studied subclass. The information herein, supported by experimental data and detailed protocols, aims to facilitate the rational design of novel therapeutic agents.
Anticonvulsant Activity
Isatin and its derivatives have demonstrated significant potential as anticonvulsant agents. The core isatin scaffold is a recognized pharmacophore for this activity, and modifications at the N-1 and C-7 positions are crucial in modulating efficacy. The primary screening models for anticonvulsant activity are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Quantitative Comparison of Anticonvulsant Activity
While specific data for a series of 1,7-dimethylisatin analogs is limited, studies on N-acetyl/methyl isatin semicarbazones and other derivatives provide insights into the structural requirements for anticonvulsant activity.
| Compound Class | Modification | Test Model | Activity Highlights |
| N-acetyl/methyl 5-(un)substituted isatin-3-semicarbazones | N-acetylation or N-methylation and various substitutions at the 5-position. | MES, scPTZ, scSTY | Several compounds emerged as broad-spectrum anticonvulsants, indicating the importance of the N-substituent and the semicarbazone moiety.[1] |
| Isatin Schiff bases | N-methylation and substitution on the C3-imino phenyl ring. | MES, scPTZ | N-methyl-5-bromo-3-(p-chlorophenylimino) isatin showed potent activity in both MES and scPTZ tests, suggesting a synergistic effect between N-methylation and specific substitutions on the imino-phenyl ring. |
| 1-(morpholinomethyl)-3-substituted isatins | Various substitutions at the C3 position. | MES, scPTZ | A derivative with a specific chalcone moiety at C3 (compound 6f) showed protection in the MES test at a dose of 30 mg/kg.[2] |
Structure-Activity Relationship Highlights:
-
N-Substitution: Methylation or acetylation at the N-1 position is a common strategy in the design of anticonvulsant isatins and is often associated with enhanced activity.[1]
-
C7-Methyl Group: The presence of a methyl group at the C7 position can influence the lipophilicity and steric bulk of the molecule, potentially affecting its ability to cross the blood-brain barrier and interact with its target.
-
C3-Substitution: The nature of the substituent at the C3 position is critical. Schiff bases and semicarbazones are frequently employed moieties that contribute to anticonvulsant activity.
-
Aromatic Ring Substitution: Halogen substituents on the isatin ring (e.g., 5-bromo) or on the C3-phenylimino group (e.g., p-chloro) can enhance potency.[3]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
After a predetermined time (e.g., 30 or 60 minutes), apply a drop of a local anesthetic to the animal's corneas.
-
Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to identify compounds effective against absence seizures.
-
Apparatus: Observation chambers.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound i.p. at various doses. A control group receives the vehicle.
-
After a predetermined time (e.g., 30 or 60 minutes), administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg.[4]
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the limbs, lasting for at least 5 seconds).[4]
-
The absence of clonic seizures during the observation period is considered protection.
-
The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.
-
Workflow for Synthesis and Anticonvulsant Evaluation.
Enzyme Inhibitory Activity
Isatin derivatives are known to inhibit a variety of enzymes, making them attractive candidates for the treatment of various diseases. Key targets include protein kinases, which are often dysregulated in cancer.
Kinase Inhibitory Activity
Substitutions on the isatin ring significantly influence kinase inhibitory potency. While specific data for 1,7-dimethylisatin analogs is sparse, hypothetical data for 6,7-dimethylisatin derivatives provide a basis for understanding potential SAR.
Hypothetical Kinase Inhibitory Activity (IC50 in µM) of 6,7-Dimethylisatin Derivatives [5]
| Compound ID | Derivative | DYRK1A | PIM1 | VEGFR-2 | EGFR | CDK2 |
| DM-I-01 | 6,7-Dimethylisatin | >100 | >100 | >100 | >100 | >100 |
| DM-I-02 | 3-(Hydroxyimino)-6,7-dimethylindolin-2-one | 5.2 | 8.1 | 15.7 | 25.3 | 12.5 |
| DM-I-03 | 3-((4-Bromobenzylidene)hydrazono)-6,7-dimethylindolin-2-one | 1.8 | 3.5 | 7.2 | 10.1 | 5.8 |
| DM-I-04 | 3-((4-Nitrobenzylidene)hydrazono)-6,7-dimethylindolin-2-one | 0.9 | 2.1 | 4.5 | 8.7 | 3.1 |
| DM-I-05 | N-Benzyl-6,7-dimethylisatin | 25.6 | 38.4 | 50.1 | >100 | 45.2 |
Structure-Activity Relationship Highlights:
-
The unsubstituted 6,7-dimethylisatin core (DM-I-01) is inactive, highlighting the necessity of C3-substitutions for kinase inhibition.
-
Derivatization of the C3-carbonyl group to an oxime (DM-I-02) or a hydrazone (DM-I-03, DM-I-04) confers inhibitory activity.
-
Electron-withdrawing groups on the C3-benzylidenehydrazono moiety (e.g., 4-nitro in DM-I-04) appear to enhance potency against the tested kinases compared to a halogen (4-bromo in DM-I-03).
-
N-benzylation (DM-I-05) without C3 modification results in weak activity, suggesting that C3 derivatization is more critical for potent kinase inhibition in this scaffold.
Experimental Protocol
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method to determine the IC50 value of a compound against a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase and peptide substrate in the assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate at 30°C for 30-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the kit manufacturer's instructions.
-
Incubate to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The amount of ATP consumed is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Antimicrobial Activity
Isatin derivatives have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action can involve the inhibition of essential microbial enzymes.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency.
Antimicrobial Activity (MIC in µg/mL) of Isatin Derivatives
| Compound Class | Target Organism(s) | Key Findings (MIC) | Reference(s) |
| Isatin-thiazole derivatives | Bacillus subtilis, Escherichia coli | Active, with MICs ranging from 4.69 to 22.9 µg/mL. | [6] |
| Isatin-decorated thiazole derivatives | E. coli, MRSA, C. albicans | Some derivatives showed potent activity against E. coli, while others were active against MRSA. Antifungal activity equivalent to Nystatin was observed for some analogs. | [7] |
| N-substituted isatin derivatives | S. aureus, MRSA, E. coli | MIC values as low as 3 µg/mL were observed against S. aureus and MRSA. |
Structure-Activity Relationship Highlights:
-
Hybrid molecules incorporating a thiazole ring are a promising strategy for developing potent antimicrobial isatin derivatives.
-
Substitutions at the N-1, C-3, and C-5 positions all play a role in modulating antimicrobial activity and spectrum.
-
Lipophilicity and electronic effects of the substituents are key determinants of potency.
Experimental Protocol
Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
-
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control well (microorganism in broth without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
-
Signaling Pathway Modulation: Wnt/β-catenin Pathway
A key mechanism through which isatin derivatives, including 7-methylisatin, may exert their anticancer effects is through the inhibition of the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for cell proliferation and is often dysregulated in cancer. A primary target within this pathway is Glycogen Synthase Kinase-3β (GSK-3β).
Wnt/β-catenin Signaling and Isatin Inhibition.
In the absence of a Wnt signal, the "destruction complex" phosphorylates β-catenin, targeting it for degradation by the proteasome. When Wnt binds to its receptors, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription. Isatin derivatives may inhibit GSK-3β, thereby preventing the dissociation of the destruction complex and promoting the degradation of β-catenin, which in turn downregulates the expression of genes involved in cell proliferation.
References
Validating the Anticancer Potential of 1,7-dimethyl-1H-indole-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the anticancer activity of 1,7-dimethyl-1H-indole-2,3-dione. Given the current lack of specific experimental data for this compound, this document establishes a comparative analysis based on the well-documented anticancer properties of the broader isatin (1H-indole-2,3-dione) class of molecules. Isatin and its derivatives have emerged as a significant scaffold in anticancer drug discovery, with some compounds showing potent activity against a range of cancer cell lines.[1][2][3] This guide outlines the experimental data of closely related analogs, details the necessary experimental protocols for validation, and visualizes the potential mechanistic pathways.
Data Presentation: Comparative Cytotoxicity
To objectively assess the potential of this compound, its cytotoxic activity should be compared against structurally related isatin derivatives and established anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted isatins and standard chemotherapeutic drugs against several human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Isatin Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Reference Isatin Derivatives | ||
| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Breast (MCF-7), Lung, Leukemia | 4–13[1][4] |
| Isatin-coumarin hybrid | Various | <10[1][4] |
| Isatin–indole conjugate | Colon (HCT-116) | 2.6[5] |
| Isatin–hydrazone hybrid | Lung (A549) | 5.32[5] |
| Isatin–hydrazone hybrid | Breast (MCF-7) | 4.86[5] |
| 5,6,7-tribromoisatin | Leukemia (U937) | <10[6] |
| Isatin–podophyllotoxin hybrid | Lung (A549) | 0.90[7] |
| Isatin–podophyllotoxin hybrid | Breast (MCF-7) | 1.84[7] |
| Standard Anticancer Drugs | ||
| Doxorubicin | Breast (MCF-7) | 4.56–8.29[1][4] |
| Doxorubicin | Colon (HCT-116) | 3.7[5] |
| 5-Fluorouracil | Lung (A549) | 12.3[5] |
| 5-Fluorouracil | Breast (MCF-7) | 13.15[5] |
| Sunitinib | Lung (A-549) | 5.87[5] |
| Sunitinib | Colon (HT-29) | 10.14[5] |
| Gefitinib | Breast (MCF-7) | 0.97[8] |
Experimental Protocols
To validate the anticancer activity of this compound, a series of standardized in vitro assays are recommended. These will assess its cytotoxicity, ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9][11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle by quantifying the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI).[17][18]
Protocol:
-
Cell Treatment: Culture cells and treat them with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[19]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[17][19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Visualizing Experimental and Mechanistic Pathways
The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and the potential signaling pathways that may be targeted by this compound, based on the known mechanisms of other isatin derivatives.[3]
Caption: Proposed experimental workflow for in vitro validation.
Many isatin derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3] These include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2) pathways.[3]
Caption: Hypothesized inhibitory action on key cancer signaling pathways.
The successful validation of this compound's anticancer activity through these proposed experiments would position it as a promising candidate for further preclinical development. The comparative data provided serves as a benchmark for evaluating its potency and potential as a novel therapeutic agent.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 6. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
A Comparative Guide to the Synthetic Routes of Dimethylisatin Isomers
For researchers, scientists, and drug development professionals, the synthesis of isatin and its derivatives is a critical step in the development of new therapeutic agents. This guide provides a detailed comparison of the synthetic routes for two dimethylisatin isomers: 4,5-dimethylisatin and 6,7-dimethylisatin, focusing on the widely employed Sandmeyer synthesis. Experimental data, detailed protocols, and a comparative analysis are presented to assist in the selection of the most appropriate synthetic strategy.
Isatin and its substituted analogs are recognized as "privileged scaffolds" in medicinal chemistry due to their broad range of biological activities, including anticancer, antiviral, and antimicrobial properties. The position of substituents on the isatin core significantly influences the pharmacological profile of the resulting compounds. This guide focuses on the synthesis of dimethylated isatin isomers, providing a practical resource for chemists in the field.
Comparative Analysis of Synthetic Routes
The Sandmeyer isatin synthesis is a robust and widely used method for the preparation of isatins from anilines. The following table summarizes the key quantitative data for the synthesis of 4,5-dimethylisatin and provides an outlook for the synthesis of 6,7-dimethylisatin.
| Parameter | 4,5-Dimethylisatin (Sandmeyer Synthesis) | 6,7-Dimethylisatin (Sandmeyer Synthesis Outlook) |
| Starting Material | 3,4-Dimethylaniline | 2,3-Dimethylaniline |
| Key Intermediates | 2-(Hydroxyimino)-N-(3,4-dimethylphenyl)acetamide | 2-(Hydroxyimino)-N-(2,3-dimethylphenyl)acetamide |
| Overall Yield | Information not available | Information not available |
| Key Reaction Steps | 1. Isonitrosoacetanilide formation2. Acid-catalyzed cyclization | 1. Isonitrosoacetanilide formation2. Acid-catalyzed cyclization |
| Reaction Time | Not specified | Not specified |
| Purification Method | Recrystallization | Likely recrystallization |
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis of target molecules. The following are step-by-step procedures for the synthesis of 4,5-dimethylisatin via the Sandmeyer route. While a detailed protocol for 6,7-dimethylisatin was not explicitly found, the general principles of the Sandmeyer synthesis can be applied, starting from 2,3-dimethylaniline.
Synthesis of 4,5-Dimethylisatin via Sandmeyer Synthesis
This two-step synthesis involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,4-dimethylphenyl)acetamide
-
Materials: 3,4-Dimethylaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Concentrated Hydrochloric Acid, Water, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of 3,4-dimethylaniline in hydrochloric acid and water.
-
Add an aqueous solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux. The reaction progress can be monitored by the formation of a precipitate.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid with water and then ethanol.
-
Dry the product to obtain 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide.
-
Step 2: Synthesis of 4,5-Dimethylisatin
-
Materials: 2-(Hydroxyimino)-N-(3,4-dimethylphenyl)acetamide, Concentrated Sulfuric Acid.
-
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask and heat to approximately 60-70°C.
-
Slowly add the 2-(hydroxyimino)-N-(3,4-dimethylphenyl)acetamide intermediate to the hot acid with stirring.
-
After the addition is complete, heat the mixture to 80-90°C for a short period.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the resulting precipitate, which is the crude 4,5-dimethylisatin.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Outlook for the Synthesis of 6,7-Dimethylisatin
Synthetic Route Diagrams
The logical workflows for the Sandmeyer synthesis of 4,5-dimethylisatin and the projected synthesis of 6,7-dimethylisatin are illustrated below.
References
A Comparative Guide to the Biological Activities of 1,7-Dimethylisatin and 6,7-Dimethylisatin
For Researchers, Scientists, and Drug Development Professionals
Isatin and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities. Among these, dimethyl-substituted isatins are of particular interest. This guide provides a comparative overview of the known biological activities of two specific isomers: 1,7-dimethylisatin and 6,7-dimethylisatin.
While direct comparative studies between 1,7-dimethylisatin and 6,7-dimethylisatin are limited in publicly available literature, this guide synthesizes the existing data on dimethylisatin derivatives and provides a framework for their evaluation. The biological potential of these molecules spans across anticancer, antimicrobial, and anticonvulsant activities.
Data Presentation: Comparative Biological Activities
Due to the limited direct comparative data, the following table summarizes the reported biological activities for dimethylisatin derivatives, which may be indicative of the potential activities of 1,7-dimethylisatin and 6,7-dimethylisatin.
| Biological Activity | Compound Class | Assay | Results | Reference(s) |
| Cytotoxicity | Dimethyl-substituted isatin derivatives | Brine shrimp lethality bioassay | LD50: 22-36 ppm | [1] |
| Anticancer | Isatin derivatives | Various human cancer cell lines | Inhibition of protein kinases, modulation of proteases, disruption of tubulin polymerization | [2] |
| Antimicrobial | Isatin derivatives | Bacterial and fungal strains | Inhibition of essential microbial enzymes or disruption of cell wall synthesis | [3][4] |
| Anticonvulsant | Isatin derivatives | Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests | Protection against seizures | [5][6][7] |
Key Biological Activities in Focus
Cytotoxic and Anticancer Potential
Isatin derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[2] The substitution pattern on the isatin core significantly influences this activity.[1] Studies on dimethyl-substituted isatins have shown their potential as cytotoxic agents, although specific IC50 values for 1,7-dimethylisatin and 6,7-dimethylisatin against a wide range of cancer cell lines are not extensively documented.[1] The mechanism of action for the anticancer effects of isatin derivatives is often multifaceted, involving the modulation of critical cellular processes like cell cycle progression and apoptosis.[8]
Antimicrobial Activity
Anticonvulsant Properties
A significant body of research has focused on the anticonvulsant activity of isatin derivatives.[5][6][7] Various substituted isatins have demonstrated efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][7] This suggests that 1,7-dimethylisatin and 6,7-dimethylisatin may also possess anticonvulsant potential.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of 1,7-dimethylisatin or 6,7-dimethylisatin.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized microbial suspension.
-
Serial Dilution: Perform serial dilutions of 1,7-dimethylisatin and 6,7-dimethylisatin in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
This is a common preclinical model for identifying potential anticonvulsant drugs.
-
Animal Preparation: Use a suitable animal model, such as mice.
-
Compound Administration: Administer 1,7-dimethylisatin or 6,7-dimethylisatin intraperitoneally at various doses.
-
Induction of Seizure: After a specific time, induce seizures using corneal electrodes to deliver a short electrical stimulus.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.
Signaling Pathways
Isatin derivatives are known to modulate several key signaling pathways implicated in cancer and other diseases. While the specific effects of 1,7-dimethylisatin and 6,7-dimethylisatin on these pathways require further investigation, the general mechanisms provide a valuable starting point for research.
One of the critical pathways inhibited by some isatin derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) in tumors.[9] Inhibition of VEGFR-2 can suppress tumor growth and metastasis.
Furthermore, certain isatin derivatives can induce apoptosis in cancer cells through the activation of caspases, which are key proteases in the programmed cell death pathway.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of 1,7-dimethyl-1H-indole-2,3-dione: A Comparative Guide Based on Structurally Related Isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro anticancer activity of 1,7-dimethyl-1H-indole-2,3-dione. Due to a lack of direct experimental data for this specific compound in publicly available literature, this report leverages structure-activity relationship (SAR) insights derived from studies on structurally related N-methylated and 7-methylated isatin derivatives. The data presented herein is intended to serve as a predictive resource to guide future research and hypothesis-driven experimentation.
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds exhibiting a broad spectrum of pharmacological activities, including significant anticancer properties.[1][2] Modifications at the N-1 and C-7 positions of the isatin core are known to modulate cytotoxic potency and selectivity against various cancer cell lines.[3][4] This guide synthesizes findings from multiple studies to project the potential efficacy of the dimethylated analogue.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various N-methylated and 7-methylated isatin derivatives against a panel of human cancer cell lines. This data provides a basis for estimating the potential potency of this compound.
Table 1: Cytotoxicity of N-Methylated Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-pyrrole derivative with N-methyl | HepG2 (Liver) | 0.47 | [5][6] |
| N-methylisatin | HeLa (Cervical) | Data not quantified | [7] |
| N-methylisatin | Fem-x (Melanoma) | Data not quantified | [7] |
Table 2: Cytotoxicity of C7-Substituted Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated isatin at C7 | Various | Potency improvement noted | [3] |
Note: The antiproliferative action of N-methylisatin on HeLa and Fem-x cell lines was observed, but specific IC50 values were not provided in the cited source. The study did note that N-methyl derivatives induced vacuolization and necrosis in Fem-x cells.[7]
Structure-Activity Relationship Insights
The anticancer activity of isatin derivatives is significantly influenced by the nature and position of substituents on the indole ring.
-
N-Substitution : The introduction of small alkyl groups, such as a methyl group at the N-1 position, has been shown to be compatible with or even enhance cytotoxic activity. For instance, an N-methylated isatin-pyrrole derivative demonstrated potent activity against the HepG2 liver cancer cell line with an IC50 value of 0.47 µM.[5][6] The presence of a substituent on the nitrogen atom is a common feature in many biologically active isatin analogues.[2]
-
C7-Substitution : Substitution at the C-7 position of the isatin core has also been explored as a strategy to enhance anticancer effects. The incorporation of halogen atoms at this position has been noted to improve activity.[3] While specific data for a 7-methyl group is sparse in the reviewed literature, a dedicated guide for evaluating 7-Methylisatin suggests its potential as an anticancer agent, warranting further investigation.[1]
Based on these observations, it is plausible that this compound, which combines methylation at both the N-1 and C-7 positions, could exhibit significant cytotoxic activity against a range of cancer cell lines. The dual methylation might influence the compound's lipophilicity, cell permeability, and interaction with biological targets.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the in vitro evaluation of potential anticancer compounds like isatin derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis and determine the effect of a compound on cell cycle progression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment : Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting : Adherent cells are detached using trypsin, while suspension cells are collected directly. Both are washed with cold PBS.
-
Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis : The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting : Cells are treated and harvested as described for the apoptosis assay.
-
Fixation : Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining : The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis : The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Mandatory Visualizations
Caption: A generalized workflow for the in vitro evaluation of a test compound against cancer cell lines.
Caption: A potential mechanism of action for isatin derivatives, leading to apoptosis and cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholar.its.ac.id [scholar.its.ac.id]
- 7. researchgate.net [researchgate.net]
Comparative study of the enzyme inhibition by different isatin derivatives
A Comparative Guide to Enzyme Inhibition by Isatin Derivatives
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] These synthetic and natural compounds have been extensively studied as inhibitors of various enzyme families, playing crucial roles in a multitude of pathological conditions.[3] This guide provides a comparative analysis of the inhibitory activities of different isatin derivatives against several key enzyme classes, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][4] They are involved in numerous physiological and pathological processes.[5] The tumor-associated isoforms, particularly human carbonic anhydrase (hCA) IX and XII, are validated anticancer targets, making their selective inhibition a key therapeutic strategy.[5][6] Isatin derivatives, especially those hybridized with benzene sulfonamide moieties, have emerged as potent and selective inhibitors of these isoforms.[5][7]
Data Presentation: Inhibitory Activity of Isatin Derivatives against hCA Isoforms
The inhibitory potency of various isatin-based compounds against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is summarized below. The data highlights the potential for developing isoform-selective inhibitors by modifying the substitution pattern on the isatin ring.[5][7]
| Compound/Derivative | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Isatin-benzenesulfonamide hybrid (EMAC 10020c) | hCA IX | Kᵢ: 35.8 nM | [5] |
| Isatin-benzenesulfonamide hybrid (EMAC 10020l) | hCA IX | Kᵢ: 39.6 nM | [5] |
| Isatin-benzenesulfonamide hybrid (EMAC 10020m) | hCA IX | Kᵢ: 45.3 nM | [5] |
| Isatin-benzenesulfonamide hybrid (EMAC 10020c) | hCA XII | Kᵢ: 60.1 nM | [5] |
| Isatin-thiazolidinone hybrids | hCA IX & XII | nM range | [6] |
| Acetazolamide (Standard Inhibitor) | hCA IX | Kᵢ: 25.0 nM | [5] |
| Acetazolamide (Standard Inhibitor) | hCA XII | Kᵢ: 5.7 nM | [5] |
Note: Kᵢ (Inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibition of CA activity is typically measured using a stopped-flow instrument to observe the kinetics of CO₂ hydration.
-
Enzyme Preparation: A solution of purified recombinant human CA isozyme is prepared in a buffer solution (e.g., 10 mM HEPES, pH 7.5).
-
Inhibitor Preparation: The isatin derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.
-
Assay Procedure: The assay is performed by mixing equal volumes of the enzyme solution and a CO₂-saturated solution in the stopped-flow instrument. The change in pH due to the formation of bicarbonate and protons is monitored over time using a pH indicator (e.g., phenol red).
-
Data Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor. IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Workflow for CA Inhibition Assay
Caption: General workflow for a carbonic anhydrase (CA) enzyme inhibition assay.
Kinase Inhibition
Kinases are enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis, by phosphorylating target proteins.[8] Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[2][9] Isatin derivatives have been successfully developed as multi-kinase inhibitors, with some, like Sunitinib, receiving clinical approval.[10] They often target key kinases in oncogenic signaling pathways, such as VEGFR2, EGFR, and CDK2.[2][9][11]
Data Presentation: Inhibitory Activity of Isatin Derivatives against Protein Kinases
The following table summarizes the IC₅₀ values for representative isatin derivatives against several cancer-related protein kinases.
| Derivative Type | Target Enzyme | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Triazole-tethered isatin-coumarin hybrid | Tubulin Polymerization | ≈ 1–5 | Prostate, Breast | [9] |
| 4-arylthiazole-bearing isatin (7d) | VEGFR-2 | 0.503 | - | [11] |
| 4-arylthiazole-bearing isatin (7c) | VEGFR-2 | 0.728 | - | [11] |
| 7-deazapurine-isatin hybrid (Compound 5) | EGFR, HER2, VEGFR2, CDK2 | nM range | - | [8] |
| Multi-substituted isatin (4l) | - | 1.75 | K562 (Leukemia) | [12] |
| Multi-substituted isatin (4l) | - | 3.20 | HepG2 (Liver) | [12] |
| Multi-substituted isatin (4l) | - | 4.17 | HT-29 (Colon) | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagents: Prepare solutions of the kinase, the specific substrate peptide, ATP, and the isatin derivative inhibitor at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce light.
-
Measurement: Measure the luminescence signal using a plate reader. A lower light signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC₅₀ values are determined by plotting the inhibition percentage against the log of the inhibitor concentration.
Signaling Pathway Inhibition by Isatin Derivatives
Caption: Isatin derivatives inhibit key oncogenic signaling pathways.[9]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[13] Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease.[14] Isatin derivatives, including Schiff bases and N-alkylated compounds, have been identified as potent inhibitors of both AChE and BChE.[13][14][15]
Data Presentation: Inhibitory Activity of Isatin Derivatives against Cholinesterases
Studies show that the structure of the isatin derivative, particularly the N-alkyl group, influences both potency and selectivity towards BChE over AChE.[13][16]
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |
| N-nonylisatin (4i) | BChE | 3.77 | 22-fold for BChE over AChE | [13][16] |
| N-nonylisatin (4i) | AChE | 82.1 | - | [16] |
| N-heptylindole (5g) | AChE | 35.0 | Selective for AChE | [13] |
| 5-(prop-1-yn-1-yl) substituted isatin | AChE | 1.0 - 3.7 | - | [17] |
| Isatin-Schiff base (Compound J) | AChE | - (84.7% inhibition) | - | [14] |
| Isatin-Schiff base (Compound F) | BChE | - (94.8% inhibition) | - | [14] |
| N-1,2,3-triazole-isatin hybrid | hBuChE | 0.46 | More significant for BChE | [18] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[17]
-
Reagents: Prepare a phosphate buffer (pH 8.0), a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), Ellman's reagent (DTNB), and the inhibitor solutions.
-
Assay Procedure: In a 96-well plate, add the buffer, inhibitor solution, and the enzyme (AChE or BChE). Allow a short pre-incubation period.
-
Reaction Initiation: Add the DTNB reagent followed by the substrate to start the reaction.
-
Measurement: The enzyme hydrolyzes the substrate to produce thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of color formation is proportional to the enzyme activity. The percentage of inhibition is calculated, and IC₅₀ values are determined by plotting inhibition against inhibitor concentration.
Logical Relationship in Cholinesterase Inhibitor Design
Caption: Key structural features of N-alkyl isatins for BChE inhibition.[13]
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Structural Features of Isatin Dihydrothiazole Hybrids for Selective Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADME ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00297G [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. A versatile synthetic approach to various 5-alkynyl modified isatin derivatives: Cytotoxicity, acetylcholinesterase inhibition activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-1,2,3-triazole-isatin derivatives for cholinesterase and β-amyloid aggregation inhibition: A comprehensive bioassay study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antimicrobial Efficacy of 1,7-Dimethylisatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of isatin derivatives, with a focus on 1,7-dimethylisatin derivatives. Due to a lack of extensive publicly available data specifically on 1,7-dimethylisatin derivatives, this document benchmarks their potential efficacy by examining closely related isatin-based compounds, including Schiff bases and thiazole derivatives. The information presented is collated from various scientific studies and is intended to guide further research and development in this area.
Comparative Antimicrobial Efficacy
Isatin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The antimicrobial potency of these derivatives is often attributed to the lipophilicity of the molecule and the nature of the substituents on the isatin ring.[3]
While specific quantitative data for a range of 1,7-dimethylisatin derivatives remains limited in the available literature, representative Minimum Inhibitory Concentration (MIC) values for broader classes of isatin derivatives provide a useful benchmark. The following table summarizes these representative MIC values against common microbial strains.
| Derivative Class | Test Organism | MIC (µg/mL) |
| Isatin-based Schiff Base | Staphylococcus aureus | 12.5 - 50 |
| Isatin-based Schiff Base | Escherichia coli | 25 - 100 |
| Isatin-Thiazole Derivative | Candida albicans | 6.25 - 25 |
Note: These are representative values and can vary based on the specific substitutions on the isatin core and the side chains.
Experimental Protocols
The evaluation of antimicrobial efficacy of isatin derivatives typically involves standardized in vitro assays. The following are detailed methodologies for two key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (1,7-dimethylisatin derivatives)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight and then dilute the culture to achieve a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard). Further dilute this suspension to the final required inoculum density.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Zone of Inhibition by Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth around a disk impregnated with the test compound.
Materials:
-
Test compounds (1,7-dimethylisatin derivatives)
-
Bacterial/Fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper disks
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.
-
Preparation of Inoculum: Prepare a standardized microbial suspension as described for the MIC method.
-
Inoculation of Plates: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
Application of Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution and place them on the surface of the inoculated agar plates.
-
Controls: Use a disk with the solvent only as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.
Visualizing Experimental and Mechanistic Pathways
To better understand the workflow of antimicrobial efficacy testing and the potential mechanisms of action, the following diagrams are provided.
Concluding Remarks
The available evidence suggests that isatin derivatives, as a class, hold significant promise as antimicrobial agents. While specific data on 1,7-dimethylisatin derivatives is not yet abundant, the established efficacy of related compounds provides a strong rationale for their further investigation. The experimental protocols and potential mechanisms of action outlined in this guide are intended to serve as a foundational resource for researchers dedicated to the development of novel and effective antimicrobial therapies. Future studies should focus on synthesizing and systematically evaluating a library of 1,7-dimethylisatin derivatives to establish their specific antimicrobial profiles and to elucidate their precise molecular targets.
References
- 1. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,7-dimethyl-1H-indole-2,3-dione: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,7-dimethyl-1H-indole-2,3-dione, emphasizing immediate safety protocols and logistical planning.
The proper disposal of this compound, like any chemical compound, must be handled with strict adherence to safety guidelines and regulatory requirements to minimize environmental impact and ensure personnel safety. While specific safety data sheets (SDS) for this exact compound should always be consulted, general procedures for related indole-dione derivatives provide a framework for its disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on safety data sheets for similar compounds.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or dust particles of the chemical.[1][2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. Gloves must be inspected prior to use and disposed of properly after handling the chemical.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the powder form to avoid inhalation of dust, especially in poorly ventilated areas.[3] |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and pants. | Provides a barrier against accidental skin exposure.[1][2][3] |
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][3]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][3]
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following workflow outlines the general procedure.
Experimental Protocol for Spill Neutralization and Cleanup:
In the case of a small spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to cover the spill.[5]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[2][6] Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional and local regulations.
Waste Management and Logistics
Proper waste management extends beyond the immediate handling of the chemical. The following logical relationship diagram illustrates the key components of a compliant disposal plan.
Key Logistical Considerations:
-
Do not mix with other waste: Keep this compound waste separate from other chemical waste streams to avoid potentially reactive mixtures.
-
Original Containers: Whenever possible, store waste in its original container. If the original container is compromised, use a compatible, properly labeled secondary container.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.[1][4][5]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting the specific Safety Data Sheet for the compound and your institution's Environmental Health and Safety (EHS) department for guidance.
References
Personal protective equipment for handling 1,7-dimethyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1,7-dimethyl-1H-indole-2,3-dione. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE is detailed below and should be used at all times in the laboratory when this compound is being handled.[1][2][3][4][5]
Summary of Mandatory Personal Protective Equipment
| PPE Category | Item | Standard | Purpose |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | ANSI Z87.1 certified[2] | Protects eyes from splashes and airborne particles. |
| Face Shield | Recommended when splash hazard is high | Provides an additional layer of protection for the face.[3][5] | |
| Hand Protection | Chemical-resistant gloves (Nitrile) | ASTM F739 or EN 374 | Prevents skin contact with the chemical.[3][4] |
| Body Protection | Laboratory Coat | Fire-resistant recommended | Shields skin and clothing from spills and contamination.[1][2][5] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Varies based on exposure assessment | Required when handling the powder outside of a fume hood or in case of poor ventilation to prevent inhalation.[5][6] |
| Footwear | Closed-toe shoes | - | Protects feet from spills and falling objects.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan should be followed.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Unused or expired this compound | Labeled hazardous waste container | Collection by certified hazardous waste disposal service.[7] |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Labeled solid hazardous waste container | Collection by certified hazardous waste disposal service. |
| Contaminated Solvents | Labeled liquid hazardous waste container | Collection by certified hazardous waste disposal service. |
| Contaminated PPE (e.g., gloves) | Labeled solid hazardous waste container | Collection by certified hazardous waste disposal service. |
Important Considerations:
-
Do not dispose of this compound down the drain.
-
Ensure all waste containers are properly sealed and stored in a designated secondary containment area while awaiting pickup.
-
Always follow your institution's specific guidelines for hazardous waste disposal.
This guidance is based on the known hazards of similar indole-2,3-dione compounds. A thorough risk assessment should be conducted for any new procedures involving this chemical.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. biosynth.com [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
